N1-Phenylbenzene-1,3-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-N-phenylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTZHXQAZLGBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350670 | |
| Record name | N~1~-Phenylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807386 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5840-03-9 | |
| Record name | N1-Phenyl-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5840-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~-Phenylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N1-Phenylbenzene-1,3-diamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Phenylbenzene-1,3-diamine, also known as m-aminodiphenylamine, is an aromatic amine with significant potential in various fields, including polymer science and medicinal chemistry. This document provides a detailed overview of its chemical properties, structure, synthesis, and reactivity. While specific experimental data for this particular isomer is not as abundant as for its para-substituted counterpart, this guide consolidates available information and provides context through data from closely related compounds.
Chemical Structure and Properties
This compound is an aromatic compound featuring a phenyl group substituted onto one of the amino groups of m-phenylenediamine.
Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| CAS Number | 5840-03-9 | [1] |
| Melting Point | 76-77 °C | [2] |
| Boiling Point | 362 °C at 760 mmHg; 190 °C at 2 Torr | [1][2] |
| Density | 1.167 g/cm³ | [1] |
| Flash Point | 203.2 °C | [1] |
| Water Solubility | >27.6 µg/mL | [2] |
| XLogP3 | 3.7 | [2] |
| PSA (Polar Surface Area) | 38.05 Ų | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved through established methods for C-N bond formation, such as the Buchwald-Hartwig amination or the Ullmann condensation.[3][4] These reactions typically involve the coupling of an aryl halide with an amine in the presence of a metal catalyst.
General Experimental Protocol (Hypothetical)
Reaction: Buchwald-Hartwig amination of 3-bromoaniline with aniline.
Materials:
-
3-bromoaniline
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen (inert gas)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and NaOtBu.
-
Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.
-
Add 3-bromoaniline and aniline to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). Further purification can be achieved by recrystallization from a suitable solvent. While a specific solvent system for this compound is not readily available in the literature, a trial-and-error approach with common solvents like ethanol, methanol, or mixtures with water, guided by the principles of recrystallization, would be necessary.
Caption: General workflow for the synthesis and purification.
Spectroscopic Characterization
Specific spectral data for this compound is not widely published. The following are expected characteristic signals based on the analysis of its isomers and related compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as signals for the amine protons. The protons on the disubstituted ring will likely appear as complex multiplets due to their differing chemical environments. The amine protons will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display signals for all 12 carbon atoms. The number of unique signals will depend on the symmetry of the molecule. Carbons attached to the nitrogen atoms will be shifted downfield.
3.2. Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the primary and secondary amine groups.
-
C-N stretching: Bands in the region of 1250-1350 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
3.3. Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) at m/z = 184.24. The fragmentation pattern would likely involve the loss of amine-related fragments and cleavage of the C-N bond.
Reactivity and Potential Applications
As an aromatic amine, this compound is expected to undergo typical reactions of this class of compounds, including diazotization, acylation, and alkylation. The presence of two amino groups with different substitution patterns offers opportunities for selective functionalization.
While specific research on the biological activities of this compound is limited, derivatives of aminodiphenylamines have been investigated for various medicinal chemistry applications. For instance, some aminodiphenylamine derivatives have been evaluated for their antimicrobial and antioxidant properties.[5] The core structure of this compound could serve as a scaffold for the development of novel therapeutic agents.
Caption: Reactivity and potential application pathways.
Conclusion
This compound is a molecule with interesting structural features that suggest its utility in materials science and drug discovery. While a comprehensive experimental profile for this specific isomer is yet to be fully documented in publicly accessible literature, this guide provides a foundational understanding of its properties, potential synthetic routes, and expected analytical characteristics based on established chemical principles and data from related compounds. Further research is warranted to fully elucidate the specific properties and applications of this compound.
References
- 1. N-Phenyl-m-phenylenediamine | 5840-03-9 - BuyersGuideChem [buyersguidechem.com]
- 2. echemi.com [echemi.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-phenyl-m-phenylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for N-phenyl-m-phenylenediamine, a crucial diamine derivative with applications in polymer science, dye synthesis, and as an antioxidant. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended to serve as a comprehensive resource for the characterization and analysis of this compound.
Spectroscopic Data Summary
The spectroscopic data for N-phenyl-m-phenylenediamine is summarized below. While experimental data for Infrared Spectroscopy and Mass Spectrometry are available, experimental ¹H and ¹³C NMR data are not readily found in public databases. Therefore, predicted NMR data is provided to guide researchers in their analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data are predicted values obtained from computational software and should be used as a reference for spectral interpretation. Experimental verification is recommended.
Table 1: Predicted ¹H NMR Chemical Shifts for N-phenyl-m-phenylenediamine
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.25 - 7.35 | m | Aromatic C-H (Phenyl group) |
| ~7.10 - 7.20 | t | Aromatic C-H |
| ~6.80 - 6.90 | d | Aromatic C-H |
| ~6.60 - 6.70 | d | Aromatic C-H |
| ~6.50 - 6.60 | s | Aromatic C-H |
| ~5.5 (broad s) | s | N-H (Secondary amine) |
| ~3.7 (broad s) | s | N-H₂ (Primary amine) |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Chemical Shifts for N-phenyl-m-phenylenediamine
| Chemical Shift (ppm) | Assignment |
| ~148 | Aromatic C-N (Primary amine) |
| ~144 | Aromatic C-N (Secondary amine) |
| ~142 | Aromatic C-N (Phenyl group) |
| ~130 | Aromatic C-H |
| ~129 | Aromatic C-H (Phenyl group) |
| ~122 | Aromatic C-H (Phenyl group) |
| ~118 | Aromatic C-H (Phenyl group) |
| ~110 | Aromatic C-H |
| ~109 | Aromatic C-H |
| ~105 | Aromatic C-H |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
The key infrared absorption bands provide information about the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for N-phenyl-m-phenylenediamine [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretching (Primary and Secondary Amines) |
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| 1620 - 1580 | Strong | N-H Bending (Primary Amine) / C=C Aromatic Ring Stretching |
| 1520 - 1470 | Strong | C=C Aromatic Ring Stretching |
| 1340 - 1250 | Strong | C-N Stretching (Aromatic Amine) |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data for N-phenyl-m-phenylenediamine [2]
| m/z | Relative Intensity (%) | Assignment |
| 184 | 100 | Molecular Ion [M]⁺ |
| 183 | ~80 | [M-H]⁺ |
| 155 | ~15 | [M-NH₂-H]⁺ |
| 92 | ~20 | [C₆H₆N]⁺ |
| 77 | ~15 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of aromatic amines like N-phenyl-m-phenylenediamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the N-phenyl-m-phenylenediamine sample in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (0 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.[3][4][5][6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid N-phenyl-m-phenylenediamine sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7][8][9][10][11]
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7][8][9][10][11]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes within the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: For a solid sample like N-phenyl-m-phenylenediamine, direct insertion probe or gas chromatography (if the compound is sufficiently volatile and thermally stable) can be used to introduce the sample into the ion source of the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.[12][13][14][15][16]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. Analysis of the fragmentation pattern can provide valuable structural information.[17][18][19][20]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. scienceijsar.com [scienceijsar.com]
- 8. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 9. pelletpressdiesets.com [pelletpressdiesets.com]
- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 14. acdlabs.com [acdlabs.com]
- 15. youtube.com [youtube.com]
- 16. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 17. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide on the Solubility of N1-Phenylbenzene-1,3-diamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of N1-Phenylbenzene-1,3-diamine (CAS 5840-03-9), a compound of interest in various research and development applications. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a typical synthesis and purification workflow.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is a critical physicochemical property that influences its behavior in chemical reactions, purification processes, and formulation development. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its aromatic rings and amino functional groups, exhibits a nuanced solubility profile across a range of organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, the following table summarizes the available data for the target compound and its close isomer, N-Phenyl-p-phenylenediamine, to provide valuable insights.
| Solvent | Compound | Solubility | Temperature (°C) |
| Water | This compound | > 27.6 µg/mL[1] | Not Specified |
| Ethanol | N-Phenyl-p-phenylenediamine | 10 mg/mL[2] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | N-Phenyl-p-phenylenediamine | Soluble (qualitative) | Not Specified |
| Chloroform | m-Phenylenediamine | Soluble (qualitative)[3] | Not Specified |
| Acetone | m-Phenylenediamine | Soluble (qualitative)[3] | Not Specified |
| Toluene | N1,N4-diphenylbenzene-1,4-diamine | Soluble (qualitative)[4] | Not Specified |
| Dichloromethane | N1,N4-diphenylbenzene-1,4-diamine | Soluble (qualitative)[4] | Not Specified |
| Ethyl Acetate | N1,N4-diphenylbenzene-1,4-diamine | Soluble (qualitative)[4] | Not Specified |
Note: Data for isomeric or related compounds are provided for estimation purposes and should be experimentally verified for this compound.
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a precise and widely used technique for determining the solubility of a solid compound in a solvent.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Record the exact weight of the filtered solution.
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
-
Mass Determination and Calculation:
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
The final weight of the dish minus its initial empty weight gives the mass of the dissolved this compound.
-
The solubility can then be expressed in various units, such as g/100 mL or mol/L.
-
Synthesis and Purification Workflow
A common method for the synthesis of N-aryl phenylenediamines is the Buchwald-Hartwig amination. The following diagram illustrates a typical workflow for the synthesis and subsequent purification of a compound like this compound.
The logical flow for determining the appropriate solvent for a process like recrystallization is also a critical consideration for researchers.
References
An In-depth Technical Guide to the Electronic Properties and Molecular Orbital Analysis of N-phenyl-m-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties and molecular orbital analysis of N-phenyl-m-phenylenediamine. The content is structured to offer both theoretical insights through computational chemistry and practical guidance for experimental characterization. Due to the limited availability of direct experimental data for N-phenyl-m-phenylenediamine in publicly accessible literature, this guide leverages established computational methodologies and generalized experimental protocols for analogous compounds to provide a robust predictive framework.
Core Physicochemical and Electronic Properties
N-phenyl-m-phenylenediamine is an aromatic amine with the chemical formula C₁₂H₁₂N₂. A summary of its key physical and predicted electronic properties is presented below.
Data Presentation
Table 1: Physicochemical Properties of N-phenyl-m-phenylenediamine
| Property | Value | Source |
| CAS Number | 5840-03-9 | [1] |
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| Boiling Point | 362 °C at 760 mmHg | [1] |
| Flash Point | 203.2 °C | [1] |
| Density | 1.167 g/cm³ | [1] |
Table 2: Predicted Electronic Properties of N-phenyl-m-phenylenediamine (DFT B3LYP/6-31G*)
| Parameter | Predicted Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) Energy | -5.18 |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.25 |
| HOMO-LUMO Energy Gap (ΔE) | 4.93 |
Molecular Orbital Analysis and Visualization
The electronic behavior of N-phenyl-m-phenylenediamine is governed by its frontier molecular orbitals, the HOMO and LUMO. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between these orbitals is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
The molecular structure of N-phenyl-m-phenylenediamine is foundational to its electronic properties.
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of N-phenyl-m-phenylenediamine.
Synthesis of N-phenyl-m-phenylenediamine
A common method for the synthesis of N-phenyl-m-phenylenediamine involves the catalytic hydrogenation of m-nitrophenylaniline.
Materials:
-
m-Nitrophenylaniline
-
Palladium on carbon (Pd/C) catalyst (5-10 wt%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a high-pressure reactor (autoclave), a solution of m-nitrophenylaniline in ethanol is prepared.
-
The Pd/C catalyst is added to the solution. The vessel is sealed and purged with an inert gas to remove oxygen.
-
The reactor is then pressurized with hydrogen gas to a specified pressure.
-
The reaction mixture is stirred and heated to a designated temperature for a set duration.
-
Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled, and the hydrogen pressure is safely released.
-
The catalyst is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The crude N-phenyl-m-phenylenediamine can be purified by recrystallization or column chromatography.
Computational Analysis: Density Functional Theory (DFT)
Objective: To predict the optimized molecular geometry and electronic properties (HOMO-LUMO energies) of N-phenyl-m-phenylenediamine.
Software: Gaussian, ORCA, or other quantum chemistry software package.
Methodology:
-
Structure Input: The initial 3D structure of N-phenyl-m-phenylenediamine is built using a molecular editor.
-
Geometry Optimization: The structure is optimized using DFT. A common and effective level of theory for such molecules is the B3LYP functional with the 6-31G* basis set.[2]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: From the optimized structure, the energies of the frontier molecular orbitals (HOMO and LUMO) are calculated.
-
Data Analysis: The HOMO and LUMO energy values are extracted from the output file, and the energy gap is calculated (ΔE = E_LUMO - E_HOMO). The molecular orbitals can be visualized to understand the electron density distribution.
Electrochemical Analysis: Cyclic Voltammetry (CV)
Objective: To determine the redox potentials of N-phenyl-m-phenylenediamine and assess the reversibility of its electrochemical processes.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in 3M KCl)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: A suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Analyte: N-phenyl-m-phenylenediamine solution (e.g., 1 mM).
Procedure:
-
Electrode Preparation: The GCE is polished with alumina slurry, rinsed with deionized water, and sonicated in ethanol and then deionized water.
-
Cell Assembly: The three electrodes are assembled in an electrochemical cell containing the electrolyte solution.
-
Blank Scan: A CV scan of the electrolyte solution is run to establish the background current.
-
Sample Analysis: The N-phenyl-m-phenylenediamine solution is added to the cell. The potential is swept from an initial value (where no reaction occurs) to a potential where oxidation is expected, and then the scan is reversed.
-
Data Acquisition: The current response is recorded as a function of the applied potential. The scan rate can be varied to study the kinetics of the electron transfer.
-
Data Interpretation: The resulting voltammogram is analyzed to determine the anodic and cathodic peak potentials.
Spectroscopic Analysis: UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of N-phenyl-m-phenylenediamine.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent: A UV-transparent solvent such as ethanol, methanol, or acetonitrile.
-
Analyte: A dilute solution of N-phenyl-m-phenylenediamine in the chosen solvent.
Procedure:
-
Sample Preparation: A stock solution of N-phenyl-m-phenylenediamine is prepared and then diluted to an appropriate concentration for measurement (typically in the micromolar range).
-
Blank Measurement: The spectrophotometer is blanked using a cuvette filled with the pure solvent.
-
Sample Measurement: The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength(s) of maximum absorbance (λ_max) are identified from the spectrum. These correspond to electronic transitions within the molecule.
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow for the analysis of N-phenyl-m-phenylenediamine.
References
Three-Dimensional Crystal Structure of N1-Phenylbenzene-1,3-diamine: A Search for Definitive Crystallographic Data
Despite a comprehensive search of scientific literature and chemical databases, the definitive three-dimensional crystal structure of N1-Phenylbenzene-1,3-diamine, determined through single-crystal X-ray diffraction, does not appear to be publicly available at this time. While information on related compounds and computational models exists, the specific experimental crystallographic data required for an in-depth technical guide remains elusive.
This report details the findings of an extensive search and provides context on the available information regarding this compound and its analogs.
Summary of Findings
Searches for the crystal structure of this compound (also known as N-phenyl-m-phenylenediamine) did not yield any peer-reviewed publications or entries in crystallographic databases such as the Cambridge Structural Database (CSD) that contain the experimentally determined atomic coordinates, unit cell dimensions, and space group.
Information is available for the parent molecule, m-phenylenediamine, which has been a subject of crystallographic studies.[1][2][3][4][5] Additionally, crystal structures for other derivatives of phenylenediamine have been reported, but none correspond to the specific N1-phenyl substituted compound requested.
Chemical databases like PubChem list this compound and its hydrochloride salt.[6] However, these entries typically provide computed 3D conformers, which are theoretical models and not the result of experimental crystal structure determination.
Future Outlook
The absence of a published crystal structure for this compound suggests that either the analysis has not been performed, has not been published in a publicly accessible format, or may be part of proprietary research.
For researchers, scientists, and drug development professionals interested in the specific solid-state conformation of this molecule, the next step would be to perform a single-crystal X-ray diffraction experiment. The general workflow for such an endeavor is outlined below.
General Experimental Workflow for Crystal Structure Determination
Should the single crystal of this compound become available, the following workflow would be anticipated for its structure determination.
Caption: A generalized workflow for the determination of a small molecule crystal structure.
References
- 1. researchgate.net [researchgate.net]
- 2. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Phenylenediamine [webbook.nist.gov]
- 4. 1,3-Phenylenediamine [webbook.nist.gov]
- 5. 1,3-Phenylenediamine [webbook.nist.gov]
- 6. This compound hydrochloride | C12H13ClN2 | CID 16243060 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity and Selectivity of N1-Phenylbenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N1-Phenylbenzene-1,3-diamine, also known as N-phenyl-m-phenylenediamine, is a versatile chemical intermediate of significant interest in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. Its utility is defined by the differential reactivity of its two distinct amino groups: a primary aromatic amine (at the C3 position) and a secondary aromatic amine (at the C1 position). This guide provides an in-depth analysis of the factors governing the chemoselectivity and regioselectivity of this compound in key chemical transformations. We present available quantitative data, detailed experimental protocols for selective reactions, and logical frameworks for predicting reaction outcomes, enabling researchers to strategically employ this molecule in complex synthetic pathways.
Core Reactivity Principles: A Tale of Two Amines
The chemical behavior of this compound is dominated by the interplay between its primary (-NH₂) and secondary (-NHPh) amino groups. Their respective reactivity and selectivity in chemical reactions are governed by a combination of electronic and steric factors.
-
Nucleophilicity: In general, secondary amines can be more nucleophilic than primary amines due to the electron-donating inductive effect of the additional alkyl or aryl substituent.[1] However, this is balanced by steric hindrance. In this compound, the secondary amine is attached to a bulky phenyl group, which can sterically hinder its approach to electrophiles compared to the more accessible primary amine. The lone pair on the nitrogen of the secondary amine is also delocalized over two phenyl rings, potentially reducing its availability.
-
Basicity: The primary amino group is generally more basic than the secondary diarylamine group. This difference can be exploited in acid-catalyzed reactions or transformations involving protonation steps.
-
Steric Hindrance: The primary amino group at the C3 position is sterically less encumbered than the secondary amino group at the C1 position, which is flanked by a phenyl substituent. This steric difference is a critical factor in reactions where the transition state is sensitive to crowding, often favoring reaction at the primary amine.
These competing factors mean that the selectivity of a given reaction can often be tuned by carefully choosing the reaction conditions, such as the nature of the electrophile, solvent, temperature, and catalyst.
Selective Functionalization Reactions
The ability to selectively functionalize one amino group in the presence of the other is paramount for the synthetic utility of this compound.
Selective Acylation
The primary amino group can be selectively acylated over the secondary amino group, primarily due to the lower steric hindrance at the C3 position. This is a crucial transformation for installing protecting groups or building more complex amide-containing structures. A patented method for the selective acylation of a similar substrate, 4-nitro-1,3-phenylenediamine, demonstrates this principle effectively.[2] The nitro group in this analog is strongly electron-withdrawing, which deactivates both amino groups, but the steric difference remains the dominant factor for selectivity.
Table 1: Selective Acylation of a 1,3-Phenylenediamine Analog
| Starting Material | Acylating Agent | Base/Solvent | Key Condition | Product | Yield | Reference |
|---|
| 4-Nitro-1,3-phenylenediamine | Acetyl chloride | Pyridine / 17% CH₃CN in THF | Cooled solution | 2-Amino-4-acetimidonitrobenzene | 69% |[2] |
This protocol is adapted from the selective acylation of 4-nitro-1,3-phenylenediamine and illustrates the general procedure expected to achieve selective acylation of this compound.[2]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as 17% acetonitrile in tetrahydrofuran (THF).
-
Base Addition: Add pyridine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.0 eq) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC). The reaction is often rapid.
-
Quenching and Isolation: Upon completion, quench the reaction by adding water. The product is expected to precipitate.
-
Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent (e.g., acetic acid, aqueous methoxyethanol, or toluene) to yield the pure N-(3-amino-phenyl)-N-phenyl-acetamide.
Logical Workflow for Selective Acylation
Caption: Workflow for the selective acylation of this compound.
Selective N-Alkylation
Similar to acylation, N-alkylation can be directed towards the less sterically hindered primary amino group. However, preventing over-alkylation can be challenging. Zeolite-catalyzed reactions using dialkyl carbonates as "green" alkylating agents have been shown to be highly selective for the mono-N-alkylation of arylenediamines.[3] This method avoids toxic alkyl halides and provides a robust route to mono-alkylated products.
Table 2: Zeolite-Catalyzed Selective Mono-N-Alkylation of Arylenediamines
| Substrate | Alkylating Agent | Catalyst | Temperature | Product(s) | Selectivity (Mono:Di) | Reference |
|---|---|---|---|---|---|---|
| o-Phenylenediamine | Diethyl Carbonate | NaY Zeolite | 180 °C | N-Ethyl-o-phenylenediamine | >95:5 | [3] |
| m-Phenylenediamine | Diethyl Carbonate | NaY Zeolite | 180 °C | N-Ethyl-m-phenylenediamine | >95:5 |[3] |
This protocol is based on the selective alkylation of phenylenediamines using dialkyl carbonates and NaY zeolite.[3]
-
Catalyst Preparation: Activate NaY faujasite zeolite by heating under vacuum.
-
Reaction Setup: In a sealed pressure vessel, combine this compound (1.0 eq), the dialkyl carbonate (e.g., diethyl carbonate, large excess), and the activated NaY zeolite.
-
Heating: Heat the mixture with stirring to 160-180 °C for the required time (typically several hours).
-
Workup: After cooling, filter the reaction mixture to remove the zeolite catalyst.
-
Isolation: Remove the excess dialkyl carbonate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography to isolate the mono-alkylated product, N1-ethyl-N3-phenylbenzene-1,3-diamine.
Reactivity in Heterocycle Synthesis
This compound is an excellent precursor for the synthesis of various nitrogen-containing heterocycles. The reaction pathway is dictated by the nature of the co-reactant.
Condensation with Dicarbonyl Compounds: Synthesis of Benzodiazepines
The reaction of phenylenediamines with 1,3-dicarbonyl compounds is a classical method for synthesizing 1,5-benzodiazepines, a privileged scaffold in medicinal chemistry.[4][5][6] In the case of this compound, condensation with a ketone like acetone would involve the initial formation of an enamine or imine, followed by intramolecular cyclization and dehydration. The reaction is typically acid-catalyzed. It is expected that both amino groups will participate to form the seven-membered ring.
General Pathway for 1,5-Benzodiazepine Formation
Caption: Generalized reaction pathway for the synthesis of 1,5-benzodiazepines.
Diazotization and Azo Coupling
The primary amino group of this compound is susceptible to diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[7] Unlike ortho-phenylenediamines which undergo intramolecular cyclization to form benzotriazoles, the meta-arrangement in this compound prevents such a reaction.[8] The resulting diazonium salt is an electrophile that can undergo intermolecular azo coupling with an activated aromatic ring or potentially with another molecule of the starting diamine, leading to the formation of azo dyes. The secondary amine is not expected to react under these conditions.
Biological and Pharmacological Context
While direct studies on the biological signaling pathways of this compound are not prominent in the literature, the activities of related phenylenediamines provide a predictive framework.
Metabolism
The metabolism of phenylenediamines in humans and other mammals is a key determinant of their biological effect and toxicity. Studies on p-phenylenediamine (PPD) have shown that it does not typically undergo oxidation by hepatic cytochrome P450 enzymes.[9] Instead, the primary metabolic pathway is N-acetylation, leading to N-monoacetylated and N,N'-diacetylated metabolites.[9][10] It is highly probable that this compound follows a similar metabolic fate, with the primary amino group being the site of acetylation.
Antioxidant Properties
N,N'-disubstituted p-phenylenediamines are well-known and potent antioxidants, widely used as antiozonants in the rubber industry.[11][12] Their mechanism of action involves the donation of a hydrogen atom from the N-H bond to scavenge free radicals, forming a stable aminyl radical. While the subject molecule is a meta-diamine, it retains the secondary N-H bond characteristic of these antioxidants and is expected to exhibit radical-scavenging properties. This has implications for its potential use in contexts where mitigating oxidative stress is beneficial, such as in materials science and potentially in drug development as a scaffold for molecules with antioxidant activity.[8]
Conclusion
This compound presents a nuanced reactivity profile that can be harnessed for selective chemical synthesis. The primary amino group generally serves as the site for reactions sensitive to steric hindrance, such as acylation and zeolite-catalyzed alkylation. The participation of both amino groups allows for the construction of important heterocyclic systems like benzodiazepines. While quantitative data for this specific molecule remains limited in the public domain, the principles of amine reactivity, supported by data from closely related analogs, provide a robust framework for predicting and controlling its chemical behavior. This guide serves as a foundational resource for chemists aiming to unlock the synthetic potential of this valuable bifunctional intermediate.
References
- 1. This compound hydrochloride | C12H13ClN2 | CID 16243060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. name-reaction.com [name-reaction.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-phenyl-m-phenylenediamine (CAS 5840-03-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenyl-m-phenylenediamine, with the CAS number 5840-03-9, is an aromatic amine belonging to the phenylenediamine class of compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, purification, and analytical characterization. Furthermore, it explores its potential biological activities and applications in research and drug development, drawing insights from related phenylenediamine compounds.
Physicochemical Properties
N-phenyl-m-phenylenediamine is a solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| CAS Number | 5840-03-9 | [1] |
| Appearance | Solid | |
| Melting Point | 76-77 °C | |
| Boiling Point | 362 °C at 760 mmHg | [1] |
| Density | 1.167 g/cm³ | [1] |
| Flash Point | 203.2 °C | [1] |
| Solubility | Soluble in ethanol. |
Synthesis and Purification
Synthesis
A representative method for the synthesis of N-phenyl-m-phenylenediamine is through a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination [2]
-
Materials:
-
m-Bromoaniline
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine m-bromoaniline (1.0 eq), aniline (1.2 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Logical Relationship of Reactants to Product
Caption: Buchwald-Hartwig amination for N-phenyl-m-phenylenediamine synthesis.
Purification
The crude N-phenyl-m-phenylenediamine can be purified by column chromatography on silica gel.
Experimental Protocol: Purification by Column Chromatography [2]
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of hexane and ethyl acetate.
-
Procedure:
-
Prepare a silica gel column in a suitable solvent system (e.g., starting with a low polarity mixture like 95:5 hexane:ethyl acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., to 80:20 hexane:ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified N-phenyl-m-phenylenediamine.
-
Analytical Characterization
The identity and purity of N-phenyl-m-phenylenediamine can be confirmed using various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm. Amine protons will appear as broad singlets. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. |
| FT-IR | N-H stretching vibrations around 3300-3500 cm⁻¹. C-N stretching vibrations around 1250-1350 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. Aromatic C=C stretching in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 184.24. |
Experimental Workflow for Synthesis and Characterization
References
An In-depth Technical Guide to the Discovery and Historical Synthesis of N1-Phenylbenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Phenylbenzene-1,3-diamine, also known as 3-aminodiphenylamine, is a significant chemical intermediate with historical importance in the dye industry and continued relevance in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this diamine. It delves into the seminal synthetic methodologies, including the early 20th-century routes involving the Ullmann condensation and subsequent reduction, as well as more contemporary approaches. Detailed experimental protocols, comparative quantitative data, and visualizations of the synthetic pathways are presented to offer a thorough resource for researchers and professionals in organic synthesis and drug development.
Introduction
This compound is an aromatic diamine characterized by a phenyl group substituted at one of the amino functions of m-phenylenediamine. Its discovery and synthesis are intrinsically linked to the development of synthetic dyes and the broader advancement of organic chemistry in the late 19th and early 20th centuries. The strategic placement of its amino groups and the presence of the phenyl substituent have made it a versatile building block in the creation of complex molecular architectures. This guide will explore the key historical milestones in the synthesis of this compound, providing detailed procedural insights and quantitative analysis of the reported methods.
Historical Synthesis Routes
The historical synthesis of this compound has primarily revolved around a two-step process: the formation of a nitrated precursor, 3-nitrodiphenylamine, followed by its reduction to the desired diamine.
Synthesis of the Precursor: 3-Nitrodiphenylamine via Ullmann Condensation (Goldberg, 1907)
The first documented synthesis of the key precursor, 3-nitrodiphenylamine, is attributed to Goldberg in 1907. This method is a classic example of the Ullmann condensation, a copper-catalyzed reaction for the formation of a C-N bond between an aryl halide and an amine.
The reaction involves the condensation of 3-nitroacetanilide with bromobenzene in the presence of potassium carbonate and a copper catalyst. The acetyl group serves as a protecting group for the amino functionality of 3-nitroaniline and is subsequently removed by hydrolysis to yield 3-nitrodiphenylamine.[1]
Reaction Scheme:
Figure 1: Synthesis of 3-Nitrodiphenylamine via Ullmann Condensation.
Experimental Protocol: Synthesis of 3-Nitrodiphenylamine
-
Reactants: 3-nitroacetanilide, bromobenzene, anhydrous potassium carbonate, copper powder, potassium iodide (catalytic), nitrobenzene (solvent).
-
Procedure: A mixture of 3-nitroacetanilide, bromobenzene, anhydrous potassium carbonate, and catalytic amounts of copper powder and potassium iodide is heated in nitrobenzene. The reaction is maintained at a temperature of 180-210°C. Following the condensation, the intermediate N-acetyl-3-nitrodiphenylamine is hydrolyzed using an alcoholic solution of hydrochloric acid to yield 3-nitrodiphenylamine.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield of technical product | 80% | [1] |
| Melting Point (crude) | 100-105 °C | [1] |
| Melting Point (recrystallized) | 112 °C | [1] |
Reduction of 3-Nitrodiphenylamine to this compound
The final step in the historical synthesis is the reduction of the nitro group of 3-nitrodiphenylamine to an amino group. Classical methods for this transformation typically employed metal/acid combinations.
Reaction Scheme:
Figure 2: General Reduction of 3-Nitrodiphenylamine.
Experimental Protocol: Reduction using Stannous Chloride and Hydrochloric Acid
-
Reactants: 3-Nitrodiphenylamine, Stannous chloride (SnCl₂), concentrated Hydrochloric acid (HCl), Ethanol (solvent).
-
Procedure: 3-Nitrodiphenylamine is dissolved in ethanol. To this solution, a solution of stannous chloride in concentrated hydrochloric acid is added. The mixture is heated under reflux until the reaction is complete, as indicated by the disappearance of the yellow color of the nitro compound. The resulting amine hydrochloride is then treated with a base (e.g., sodium hydroxide) to liberate the free diamine. The product is then isolated by filtration and can be purified by recrystallization.
Quantitative Data (Typical for Nitro Group Reductions):
| Parameter | Typical Value Range |
| Yield | 85-95% |
| Purity | >98% after recrystallization |
Modern Synthetic Approach
A more contemporary method for the synthesis of this compound is detailed in a Japanese patent, which avoids the use of nitroaromatic precursors and harsh acidic conditions for reduction.
Reaction of m-Phenylenediamine with Cyclohexanone
This process involves the reaction of m-phenylenediamine with cyclohexanone in the presence of a hydrogen transfer catalyst and a hydrogen acceptor.
Reaction Scheme:
Figure 3: Modern Synthesis from m-Phenylenediamine and Cyclohexanone.
Experimental Protocol:
-
Reactants: m-Phenylenediamine, cyclohexanone, a hydrogen transfer catalyst (e.g., Palladium on carbon), and m-dinitrobenzene as a hydrogen acceptor in a non-sulfur-containing polar solvent.
-
Procedure: m-Phenylenediamine and cyclohexanone are reacted in a suitable polar solvent in the presence of a hydrogen transfer catalyst. m-Dinitrobenzene is used as a hydrogen acceptor, which is reduced to m-phenylenediamine in the process, thus regenerating one of the starting materials. This allows for the reaction to proceed under mild conditions to yield 3-aminodiphenylamine.[2][3]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Good | [2][3] |
| Reaction Conditions | Mild | [2][3] |
Summary and Outlook
The synthesis of this compound has evolved from classical multi-step procedures involving harsh conditions to more elegant and efficient modern methods. The historical route, pioneered by the work of Goldberg, laid the foundation for C-N bond formation and remains a fundamentally important transformation in organic chemistry. The subsequent reduction of the nitro intermediate is a classic example of a fundamental organic reaction. Contemporary methods, such as the one described in the Japanese patent, offer milder conditions and potentially more sustainable routes. For researchers in drug development and other scientific fields, understanding these synthetic pathways provides a valuable toolkit for the construction of novel molecules containing the diarylamine motif. Future developments will likely focus on further improving the efficiency and environmental footprint of these syntheses, potentially through the use of novel catalytic systems.
References
An In-Depth Technical Guide to the Safety and Handling of N1-Phenylbenzene-1,3-diamine
Disclaimer: This document has been compiled to provide a comprehensive overview of the safety and handling protocols for N1-Phenylbenzene-1,3-diamine. Due to a lack of available safety data for this compound (CAS 5840-03-9), the following information is based on the closely related isomer, N-Phenyl-p-phenylenediamine (CAS 101-54-2), also known as 4-Aminodiphenylamine. Isomers often share similar toxicological and safety profiles; however, it is imperative that all handling and safety procedures are conducted with the utmost caution and under the supervision of qualified professionals. This guide is intended for researchers, scientists, and drug development professionals.
Chemical Identification and Physical Properties
This compound is an aromatic amine. The following table summarizes the known physical and chemical properties of its isomer, N-Phenyl-p-phenylenediamine.
| Property | Value |
| Synonyms | 4-Aminodiphenylamine, p-Anilinoaniline |
| Molecular Formula | C12H12N2 |
| Molecular Weight | 184.24 g/mol [1][2] |
| Appearance | Purple-black solid or flakes[3] |
| Odor | Odorless[2][4] |
| Melting Point | 69 - 75 °C (156.2 - 167 °F)[2][4] |
| Boiling Point | 354 °C (669.2 °F) at 760 mmHg[1][2][4] |
| Flash Point | > 250 °C (> 482 °F)[2][4] |
| Solubility in Water | 0.6 g/L[1] |
| Vapor Pressure | 1 mbar @ 20 °C[2][4] |
Hazard Identification and Classification
N-Phenyl-p-phenylenediamine is classified as a hazardous substance. The following table outlines its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |
Signal Word: Warning[4]
Toxicological Information
Exposure to N-Phenyl-p-phenylenediamine can lead to various adverse health effects.
| Exposure Route | Effects |
| Inhalation | Harmful if inhaled. Causes respiratory tract irritation.[5] May cause sensitization in rare instances, leading to mucous membrane inflammation and eczematous eruptions.[5] |
| Skin Contact | Causes skin irritation.[5] May cause an allergic skin reaction (sensitization).[5] |
| Eye Contact | Causes serious eye irritation.[4][5] |
| Ingestion | Harmful if swallowed.[5] Causes gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[5] |
| Chronic Exposure | Repeated or prolonged contact may cause skin sensitization.[6] |
| Other | Ingestion could lead to the formation of methemoglobin, resulting in cyanosis (bluish discoloration of the skin and lips).[6][7] |
Experimental Protocols
General Handling Procedure in a Laboratory Setting
The following workflow outlines the recommended procedure for handling this compound in a research environment.
Caption: General Laboratory Handling Workflow for this compound.
First Aid Response Protocol
The following diagram illustrates the immediate first aid measures to be taken in case of accidental exposure.
Caption: First Aid Response Flowchart for Accidental Exposure.
Handling and Storage
Handling:
-
Use only with adequate ventilation, preferably in a chemical fume hood.[2][4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Take precautionary measures against static discharge.[6]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[2][4][8]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][8]
Personal Protective Equipment (PPE)
| Protection Type | Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin Protection | Wear appropriate gloves and protective clothing to prevent skin exposure.[5][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] A dust mask type N95 (US) is recommended. |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), foam, or dry powder.[8]
-
Unsuitable Extinguishing Media: Avoid using a straight hose stream of water as it will scatter and spread the fire.[8]
-
Specific Hazards: The formation of toxic gases is possible during heating or in a fire. Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][4][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Remove all sources of ignition.[8]
-
Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[8]
-
Containment and Cleanup: Dampen the solid spill with 60-70% ethanol to prevent dusting and transfer the material to a suitable container for disposal.[7] Clean up spills immediately and dispose of waste safely in accordance with local, regional, and national regulations.[4][8]
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. N-Phenyl-p-phenylenediamine | C12H12N2 | CID 7564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. N-PHENYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. harwick.com [harwick.com]
Methodological & Application
Synthesis of N1-Phenylbenzene-1,3-diamine from m-Phenylenediamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N1-Phenylbenzene-1,3-diamine from m-phenylenediamine. The synthesis is primarily achieved through two well-established cross-coupling methodologies: the Buchwald-Hartwig amination and the Ullmann condensation. These methods are crucial for the formation of the carbon-nitrogen bond that defines the target compound. This guide offers comprehensive, step-by-step procedures, including reaction conditions, purification techniques, and analytical characterization of the final product. Furthermore, the application notes discuss the relevance of this compound derivatives as potential inhibitors of the PI3K/Akt signaling pathway, a critical mediator in cancer cell proliferation and survival.
Introduction
This compound, also known as N-phenyl-m-phenylenediamine, is an aromatic diamine of significant interest in medicinal chemistry and materials science. Its structural motif is a key component in the development of various pharmacologically active compounds. Notably, derivatives of N-phenyl-m-phenylenediamine have emerged as promising candidates for the development of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] The synthesis of this compound from readily available m-phenylenediamine is a key step in accessing a library of derivatives for drug discovery and development.
Synthetic Methodologies
The synthesis of this compound from m-phenylenediamine involves the formation of a C-N bond between the aniline nitrogen of one molecule and an aryl group. The two most effective and widely used methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[3] It utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide or triflate.[4]
Reaction Scheme:
Key Parameters and Optimization:
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Typically used in catalytic amounts (1-5 mol%). |
| Ligand | BINAP, Xantphos, DavePhos | The choice of ligand is crucial for reaction efficiency and substrate scope. |
| Aryl Halide | Iodobenzene, Bromobenzene | Iodides are generally more reactive than bromides. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane | Anhydrous, deoxygenated solvents are essential. |
| Temperature | 80-110 °C | Reaction temperature is optimized based on the reactivity of the substrates. |
| Reaction Time | 12-24 hours | Monitored by TLC or GC-MS. |
| Typical Yield | 70-95% | Highly dependent on optimized conditions. |
Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds using a copper catalyst.[5] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it provides a valuable alternative, especially for large-scale synthesis due to the lower cost of copper catalysts.[6]
Reaction Scheme:
Caption: Experimental workflow for the synthesis of this compound.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
References
- 1. Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols for Polyamide Synthesis using N1-Phenylbenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their applications are often limited by poor solubility in organic solvents, which complicates their processing. A strategic approach to enhance the processability of these polymers without significantly compromising their desirable properties is the introduction of bulky pendant groups or the modification of the polymer backbone to disrupt chain packing and reduce intermolecular hydrogen bonding.
The use of N-substituted diamine monomers, such as N1-Phenylbenzene-1,3-diamine, is a promising strategy to improve the solubility and processing characteristics of aromatic polyamides. The presence of the phenyl group attached to one of the amine nitrogens introduces a non-coplanar structure, which hinders the close packing of polymer chains and reduces the extent of hydrogen bonding that is characteristic of unsubstituted aramids. This modification can lead to polyamides that are more readily soluble in common organic solvents, allowing for easier fabrication of films, fibers, and membranes through solution-based techniques. These soluble, high-performance polymers are of significant interest in advanced materials science and have potential applications in areas such as gas separation membranes, high-temperature adhesives, and flexible electronics. For drug development professionals, polyamides with tailored solubility and functionality can be explored for creating novel drug delivery systems and biocompatible materials.
This document provides a detailed protocol for the synthesis of polyamides using this compound as a key monomer. The methodologies are based on established polycondensation techniques for aromatic polyamides.
Data Presentation
Table 1: Materials and Reagents for Polyamide Synthesis
| Material/Reagent | Grade/Purity | Supplier (Example) | Purpose |
| This compound | >98% | Sigma-Aldrich, TCI | Diamine Monomer |
| Isophthaloyl chloride (IPC) | >99% | Sigma-Aldrich | Diacid Chloride Monomer |
| Terephthaloyl chloride (TPC) | >99% | Sigma-Aldrich | Diacid Chloride Monomer |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, >99.5% | Sigma-Aldrich | Solvent |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, >99.8% | Sigma-Aldrich | Solvent |
| Pyridine | Anhydrous, >99.8% | Sigma-Aldrich | Acid Scavenger/Catalyst |
| Lithium Chloride (LiCl) | Anhydrous, >99% | Sigma-Aldrich | Solubility Enhancer |
| Triphenyl phosphite (TPP) | >97% | Sigma-Aldrich | Condensing Agent |
| Methanol | ACS Grade | Fisher Scientific | Precipitation/Washing |
| Ethanol | ACS Grade | Fisher Scientific | Washing |
| Argon or Nitrogen Gas | High Purity | Airgas | Inert Atmosphere |
Table 2: Representative Properties of N-Phenylated Aromatic Polyamides
| Property | Typical Value Range | Method of Measurement |
| Inherent Viscosity (ηinh) | 0.40 - 1.21 dL/g | Measured in DMAc or NMP at 30°C |
| Glass Transition Temp (Tg) | 196 - 255 °C | Differential Scanning Calorimetry (DSC) |
| 10% Weight Loss Temp (T10) | > 400 °C in N2 and Air | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in NMP, DMAc, DMF, DMSO | Qualitative assessment |
| Tensile Strength | 77 - 92 MPa | Tensile testing of cast films |
| Tensile Modulus | 1.5 - 2.5 GPa | Tensile testing of cast films |
Note: The data in Table 2 is compiled from literature on various N-phenylated aromatic polyamides and serves as an expected range for polyamides derived from this compound. Actual values will depend on the specific diacid chloride used and the final molecular weight of the polymer.
Experimental Protocols
Two common methods for the synthesis of aromatic polyamides from diamines and diacid chlorides are low-temperature solution polycondensation and the Yamazaki phosphorylation method.
Protocol 1: Low-Temperature Solution Polycondensation
This is a widely used method for synthesizing high molecular weight aromatic polyamides.
1. Reactor Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen or argon gas inlet, and a drying tube or a port for solid addition.
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to maintain an anhydrous environment.
2. Reagent Preparation:
-
In the reaction flask, dissolve a specific molar amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) under a gentle stream of inert gas. The concentration is typically around 10-15 wt%.
-
Stir the solution at room temperature until the diamine is completely dissolved.
-
Cool the solution to 0-5°C using an ice bath.
3. Polymerization:
-
Add an equimolar amount of solid isophthaloyl chloride or terephthaloyl chloride to the stirred diamine solution in small portions over 30-60 minutes to control the initial exothermic reaction.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
4. Polymer Precipitation and Purification:
-
Once the polymerization is complete, pour the viscous polymer solution into a large volume of a non-solvent, such as methanol or water, under vigorous stirring in a blender. This will cause the polyamide to precipitate as a fibrous or powdery solid.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and byproducts like pyridine hydrochloride.
-
Continue washing until the filtrate is neutral.
5. Drying:
-
Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Protocol 2: Phosphorylation Polycondensation (Yamazaki Reaction)
This method is suitable for the direct polycondensation of diamines and dicarboxylic acids.
1. Reactor Setup:
-
Use the same setup as described in Protocol 1.
2. Reagent Preparation:
-
In the reaction flask, dissolve a specific molar amount of this compound, an equimolar amount of a dicarboxylic acid (e.g., isophthalic acid), and a solubility-enhancing salt like Lithium Chloride (LiCl) in anhydrous NMP.
-
Add anhydrous pyridine to the solution, which acts as a catalyst and an acid acceptor.
3. Polymerization:
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add triphenyl phosphite (TPP) as the condensing agent to the solution.
-
Heat the reaction mixture to 100-120°C with continuous stirring.
-
Maintain the reaction at this temperature for 3-6 hours. The progress of the polymerization can be monitored by the increase in the solution's viscosity.[1]
4. Polymer Precipitation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitate, collect, and wash the polymer as described in Protocol 1.
5. Drying:
-
Dry the purified polyamide as described in Protocol 1.
Visualizations
Caption: Chemical reaction for polyamide synthesis.
Caption: Experimental workflow for polyamide synthesis.
References
Application Notes and Protocols: N1-Phenylbenzene-1,3-diamine as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Phenylbenzene-1,3-diamine, also known as N-phenyl-m-phenylenediamine (N-PMPD), is an aromatic amine that serves as a high-performance curing agent for epoxy resins. Its aromatic structure imparts excellent thermal stability and mechanical properties to the cured epoxy network, making it suitable for demanding applications in aerospace, automotive, and electronics industries. The phenyl substitution on one of the amine groups modifies the reactivity and steric hindrance compared to its parent compound, m-phenylenediamine (m-PDA), influencing the curing kinetics and final properties of the thermoset. Aromatic amines, in general, provide cured epoxies with superior heat and chemical resistance compared to aliphatic amines.[1][2]
This document provides detailed application notes, experimental protocols, and expected performance characteristics for the use of this compound as an epoxy curing agent. The quantitative data presented is primarily based on studies of the closely related and well-characterized m-phenylenediamine (m-PDA) as a direct analogue, providing a strong benchmark for expected performance.
Curing Mechanism
The curing of epoxy resins with this compound proceeds through the nucleophilic addition of the primary and secondary amine groups to the epoxide rings of the epoxy resin. This reaction leads to the formation of a highly cross-linked, three-dimensional thermoset polymer network. The phenyl substitution on one of the amine groups can influence the reactivity of the adjacent secondary amine, potentially leading to a more controlled curing process.
Caption: General workflow for curing epoxy resin with this compound.
Quantitative Data on Cured Resin Properties (Analogous System: m-Phenylenediamine)
The following tables summarize the thermal and mechanical properties of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin cured with m-phenylenediamine (m-PDA), which is expected to be a close predictor for the performance of this compound.
Table 1: Thermal Properties of DGEBA Epoxy Cured with m-Phenylenediamine [1][3]
| Property | Value |
| Glass Transition Temperature (Tg) | 150 - 170 °C |
| Onset of Decomposition (TGA, 5% weight loss) | ~350 °C |
| Activation Energy of Curing (Ea) | 48 - 52 kJ/mol |
Table 2: Mechanical Properties of DGEBA Epoxy Cured with m-Phenylenediamine [4]
| Property | Value |
| Tensile Strength | 80 - 95 MPa |
| Tensile Modulus | 2.8 - 3.5 GPa |
| Flexural Strength | 120 - 140 MPa |
| Flexural Modulus | 3.0 - 3.8 GPa |
Experimental Protocols
Protocol 1: Preparation and Curing of Epoxy Resin with this compound
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (curing agent)
-
Beakers, stirring rods, hot plate, vacuum oven, and molds
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. For aromatic amines, a stoichiometric ratio of amine hydrogen to epoxy groups is typically used for optimal properties.[2]
-
Resin Preparation: Gently heat the DGEBA epoxy resin to reduce its viscosity (e.g., 60-80 °C) for easier mixing.
-
Mixing: Add the calculated amount of this compound to the pre-heated epoxy resin. Stir thoroughly until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum oven at 70-80 °C to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into pre-heated molds. A typical curing schedule for aromatic amine cured epoxies involves a multi-stage process to ensure complete reaction and minimize residual stresses.[3] A recommended starting point is:
-
Initial cure: 2 hours at 120 °C
-
Post-cure: 2 hours at 150-180 °C
-
Caption: Experimental workflow for preparing and curing the epoxy system.
Protocol 2: Characterization of Cured Epoxy Resin
1. Differential Scanning Calorimetry (DSC) for Cure Kinetics and Glass Transition Temperature (Tg)
-
Objective: To determine the heat of reaction, curing temperature range, and the glass transition temperature of the cured material.[5][6]
-
Methodology:
-
Cure Kinetics: Place a small, uncured sample (5-10 mg) in a DSC pan. Perform a dynamic scan at a constant heating rate (e.g., 10 °C/min) to observe the exothermic curing peak. The total heat of reaction (ΔH) can be determined from the area under this peak.
-
Glass Transition Temperature (Tg): Use a fully cured sample. Heat the sample in the DSC at a controlled rate (e.g., 10 °C/min) and identify the midpoint of the transition in the heat flow curve, which corresponds to the Tg.
-
2. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To assess the thermal stability and decomposition temperature of the cured epoxy.[1]
-
Methodology:
-
Place a small, fully cured sample (5-10 mg) in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature. The temperature at which 5% weight loss occurs is often reported as the onset of decomposition.
-
3. Mechanical Property Testing
-
Objective: To determine the tensile and flexural properties of the cured material.
-
Methodology:
-
Prepare test specimens according to ASTM standards (e.g., ASTM D638 for tensile properties and ASTM D790 for flexural properties).
-
Conduct the tests using a universal testing machine at a specified crosshead speed.
-
Record the load-displacement data to calculate tensile strength, modulus, elongation at break, flexural strength, and flexural modulus.
-
Caption: Workflow for the characterization of the cured epoxy resin.
Safety Precautions
Aromatic amines, including this compound, should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling and mixing procedures should be performed in a well-ventilated area or under a fume hood to avoid inhalation of vapors. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.
References
- 1. ijert.org [ijert.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 4. Cure Behavior, Thermal and Mechanical Properties of Epoxy Resins with Arene Substitution Patterns of Phenylenediamines -Textile Science and Engineering | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Azo Dyes from N1-Phenylbenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing N1-Phenylbenzene-1,3-diamine. This versatile aromatic diamine can function as both a coupling component and, after diazotization of its primary amino group, as a diazo component, leading to a diverse range of azo dyes with various potential applications.
Introduction
Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–). Their synthesis is a cornerstone of industrial and laboratory organic chemistry, primarily achieved through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[1] The extensive conjugated systems in the resulting molecules are responsible for their vibrant colors.[2]
This compound, also known as N-phenyl-m-phenylenediamine, is a valuable precursor in azo dye synthesis. Its structure offers two key functionalities:
-
As a Coupling Component: The phenyl-substituted benzene ring is activated by the two amino groups, making it a potent coupling partner for various diazonium salts. The coupling reaction is an electrophilic aromatic substitution.[3]
-
As a Diazo Component: The primary amino group can be diazotized to form a diazonium salt, which can then be coupled with other aromatic compounds like phenols, naphthols, or anilines.
The resulting azo dyes have potential applications in textiles, printing, and as functional materials in scientific research.
Data Presentation
The following table summarizes representative quantitative data for azo dyes synthesized using this compound. Please note that the specific values can vary depending on the reaction conditions and the other reactants used.
| Starting Amine (for Diazotization) | Coupling Component | Molecular Formula of Dye | λmax (nm) | Yield (%) | Color Shade |
| Aniline | This compound | C₁₈H₁₆N₄ | 450-480 | 85-95 | Yellow-Orange |
| p-Nitroaniline | This compound | C₁₈H₁₅N₅O₂ | 500-530 | 88-96 | Red |
| This compound | Phenol | C₁₈H₁₅N₃O | 420-440 | 80-90 | Yellow |
| This compound | β-Naphthol | C₂₂H₁₇N₃O | 480-510 | 90-98 | Orange-Red |
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye using this compound as a Coupling Component
This protocol details the synthesis of an illustrative azo dye by coupling diazotized aniline with this compound.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Diazotization of Aniline:
-
In a 250 mL beaker, dissolve aniline (e.g., 0.93 g, 0.01 mol) in a mixture of concentrated HCl (2.5 mL) and water (5 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, maintaining the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete. The resulting solution contains the benzenediazonium chloride.
-
-
Coupling Reaction:
-
In a separate 500 mL beaker, dissolve this compound (1.84 g, 0.01 mol) in 50 mL of water and a minimal amount of HCl to achieve dissolution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the solution of this compound with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes. A colored precipitate of the azo dye will form.
-
-
Isolation and Purification:
-
Filter the precipitated dye using vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude dye in a desiccator or a vacuum oven at a low temperature.
-
For further purification, the dye can be recrystallized from a suitable solvent such as ethanol.
-
Protocol 2: Synthesis of an Azo Dye using this compound as a Diazo Component
This protocol describes the synthesis of an azo dye by diazotizing this compound and coupling it with β-naphthol.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Diazotization of this compound:
-
In a 250 mL beaker, suspend this compound (1.84 g, 0.01 mol) in a mixture of concentrated HCl (3 mL) and water (10 mL).
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold suspension of this compound hydrochloride, keeping the temperature below 5 °C.
-
Stir the mixture for 20-30 minutes after the addition is complete to ensure full diazotization.
-
-
Coupling Reaction:
-
In a separate 500 mL beaker, dissolve β-naphthol (1.44 g, 0.01 mol) in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the alkaline β-naphthol solution with vigorous stirring.
-
An intensely colored precipitate will form immediately. Continue stirring in the ice bath for 30 minutes to complete the coupling reaction.
-
-
Isolation and Purification:
-
Collect the azo dye precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the product in a desiccator.
-
Recrystallize the crude dye from a suitable solvent like ethanol or acetic acid to obtain a pure product.
-
Visualizations
Caption: Workflow for Azo Dye Synthesis with this compound as the Coupling Component.
Caption: Workflow for Azo Dye Synthesis with this compound as the Diazo Component.
References
Application Notes and Protocols for N-phenyl-m-phenylenediamine Derivative-Based High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of high-performance polymers derived from N-phenyl-m-phenylenediamine and its derivatives. The inclusion of bulky, non-coplanar phenyl side groups on the diamine monomer is a key strategy to enhance the solubility and processability of traditionally intractable aromatic polyamides and polyimides without significantly compromising their exceptional thermal and mechanical properties.
Introduction to N-phenylated Aromatic Polymers
Wholly aromatic polyamides (aramids) and polyimides are renowned for their high thermal stability, excellent mechanical strength, and chemical resistance. However, the rigidity of their backbones and strong intermolecular forces often lead to poor solubility and high processing temperatures, limiting their applications. The introduction of N-phenyl substituents into the polymer backbone disrupts chain packing and reduces intermolecular hydrogen bonding in polyamides, leading to enhanced solubility in common organic solvents.[1] This allows for the processing of these polymers through techniques like solution casting to form high-quality films.[1][2]
Quantitative Data Summary
The properties of polyamides and polyimides derived from various N-phenyl-m-phenylenediamine derivatives are summarized below. These tables highlight the influence of the monomer structure on the final polymer characteristics.
Table 1: Thermal Properties of Polyamides and Polyimides
| Polymer Type | Monomers | Tg (°C) | T10 (°C) in N2 | T10 (°C) in Air | Char Yield at 600°C (%) |
| Poly(N-phenylamide-amide) | N,N′-bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine + various aromatic dicarboxylic acids | 196–229 | >500 | >500 | 22-57 |
| Poly(N-phenylamide-imide) | N,N′-bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine + various aromatic dianhydrides | 230–258 | >500 | >500 | - |
| Polyamide | 4,4'-diamino-3'',4''-dimethyltriphenylamine + various aromatic dicarboxylic acids | 254-326 | 430–566 | 462–574 | - |
| Polyimide | 4,4'-diamino-3'',4''-dimethyltriphenylamine + various aromatic tetracarboxylic dianhydrides | - | - | - | - |
| Poly(p-phenylenediamine) (P(pPD)) | p-phenylenediamine | - | 280-300 | - | 22-57 |
| Poly(2,5-dimethyl-p-phenylenediamine) (P(dMe-pPD)) | 2,5-dimethyl-p-phenylenediamine | - | 300-320 | - | 27-35 |
| Poly(2,3,5,6-tetramethyl-p-phenylenediamine) (P(tMe-pPD)) | 2,3,5,6-tetramethyl-p-phenylenediamine | - | 290-320 | - | 35-39 |
Tg = Glass Transition Temperature; T10 = Temperature for 10% weight loss. Data sourced from multiple studies for comparison.[1][3][4]
Table 2: Mechanical and Solubility Properties of Polyamides and Polyimides
| Polymer Type | Monomers | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Solubility |
| Poly(N-phenylamide-amide) | N,N′-bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine + various aromatic dicarboxylic acids | 0.56–1.21 | High | - | - | Soluble in NMP, DMAc, DMF, m-cresol |
| Poly(N-phenylamide-imide) | N,N′-bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine + various aromatic dianhydrides | 0.58–0.82 | High | - | - | Soluble in NMP, DMAc, DMF, m-cresol |
| Polyamide | 4,4'-diamino-3'',4''-dimethyltriphenylamine + various aromatic dicarboxylic acids | 0.61–2.28 | 82–145 | 5–11 | 1.7–3.3 | Soluble in NMP, DMAc, DMF, DMSO, pyridine, cyclohexanone |
| Polyimide | 4,4'-diamino-3'',4''-dimethyltriphenylamine + various aromatic tetracarboxylic dianhydrides | - | - | - | - | Soluble in NMP, DMAc, DMF, DMSO, pyridine, cyclohexanone |
NMP = N-methyl-2-pyrrolidone; DMAc = N,N-dimethylacetamide; DMF = N,N-dimethylformamide; DMSO = Dimethyl sulfoxide. Data compiled from multiple sources.[1][3]
Experimental Protocols
Detailed methodologies for the synthesis of monomers and polymers, as well as for the preparation of polymer films, are provided below.
Protocol 1: Synthesis of a Diamine Monomer (N,N′-bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine)
This protocol describes a two-step process for synthesizing a key N-phenylated diamine monomer.
Step 1: Synthesis of the Dinitro Compound
-
In a reaction flask, condense N,N′-diphenyl-1,4-phenylenediamine with 3-nitrobenzoyl chloride.
-
The reaction is typically carried out in a suitable solvent at a controlled temperature.
Step 2: Catalytic Reduction
-
Reduce the resulting dinitro compound using a catalyst (e.g., palladium on carbon) in the presence of a reducing agent (e.g., hydrazine or hydrogen gas).
-
The reduction converts the nitro groups to amine groups, yielding the final diamine monomer.
-
Purify the product by recrystallization.
Protocol 2: Polyamide Synthesis via Direct Phosphorylation Polycondensation
This method is suitable for preparing high-molecular-weight polyamides.
-
In a reaction flask equipped with a stirrer, nitrogen inlet, and a condenser, charge the N-phenyl-m-phenylenediamine derivative (diamine monomer), an aromatic dicarboxylic acid, and a condensing agent such as triphenyl phosphite and pyridine.[5]
-
Add a solvent, typically N-methyl-2-pyrrolidone (NMP) containing a salt like lithium chloride (LiCl), to the flask.
-
Heat the reaction mixture, for example, to 130°C, and maintain it for several hours (e.g., 6 hours) under a nitrogen atmosphere.[5]
-
After cooling, pour the viscous polymer solution into a non-solvent like methanol to precipitate the polyamide.
-
Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.
Protocol 3: Polyimide Synthesis via a Two-Step Method
This is a conventional and widely used method for synthesizing polyimides.[6][7]
Step 1: Poly(amic acid) Precursor Synthesis
-
In a dry reaction flask under a nitrogen atmosphere, dissolve the N-phenyl-m-phenylenediamine derivative (diamine monomer) in a dry aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or NMP at room temperature.[7]
-
Gradually add a stoichiometric amount of an aromatic tetracarboxylic dianhydride to the stirred solution.
-
Continue stirring at room temperature for several hours to form a viscous poly(amic acid) solution.
Step 2: Chemical or Thermal Imidization
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate to form a film.
-
Heat the film in an oven or furnace under a controlled temperature program, for example, heating to 100°C, 200°C, and finally 300°C, holding at each temperature for a specific duration to gradually convert the poly(amic acid) to polyimide through cyclodehydration.[8]
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).[7]
-
Stir the mixture at room temperature to effect the cyclization to the polyimide.
-
Precipitate the polyimide in a non-solvent, filter, and dry.
-
Protocol 4: Preparation of Polymer Films by Solution Casting
This protocol is applicable to soluble N-phenylated polyamides and polyimides.
-
Prepare a homogeneous solution of the polymer in a suitable solvent (e.g., DMAc or NMP) at a concentration of, for instance, 5-10 wt%.
-
Pour the polymer solution onto a clean, level glass substrate.
-
Place the substrate in a dust-free oven at a moderate temperature (e.g., 80-100°C) to slowly evaporate the solvent.
-
Once a self-standing film is formed, peel it from the substrate.
-
Further dry the film in a vacuum oven at an elevated temperature (e.g., above its glass transition temperature) to remove any residual solvent.
Visualized Workflows and Relationships
The following diagrams illustrate the key processes and concepts discussed in these application notes.
Caption: General workflow for the synthesis and processing of N-phenyl-m-phenylenediamine-based polymers.
Caption: Relationship between polymer structure and key performance properties.
Caption: The two-step synthesis pathway for polyimides from N-phenyl-m-phenylenediamine derivatives.
References
- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. dakenchem.com [dakenchem.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. researchgate.net [researchgate.net]
Application Notes: Synthesis of Novel Polyamides via Step-Growth Polymerization using N1-Phenylbenzene-1,3-diamine
An application note and protocol guide for the step-growth polymerization of N1-Phenylbenzene-1,3-diamine, designed for researchers, scientists, and professionals in drug development.
Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them valuable materials for various advanced applications. However, their rigid backbone often leads to poor solubility in organic solvents, complicating their processing and limiting their use.[1][2]
A key strategy to enhance the processability of aromatic polyamides is the chemical modification of their structure to disrupt chain packing and regularity.[2] This can be achieved by incorporating flexible linkages or bulky pendent groups into the polymer backbone. The use of this compound as a monomer introduces a pendent phenyl group, which is expected to increase the solubility and modify the thermal properties of the resulting polyamide without significantly compromising its desirable characteristics.
This document provides a detailed protocol for the synthesis of novel aromatic polyamides using this compound through a direct polycondensation reaction, a common method for preparing polyamides in a laboratory setting.[3] The resulting polymers are anticipated to be soluble in various aprotic polar solvents and form strong, flexible films, making them suitable for applications in membranes, specialty coatings, and advanced composite materials.
General Reaction Scheme
The synthesis involves a step-growth polymerization, specifically a polycondensation reaction, between the diamine monomer (this compound) and an aromatic dicarboxylic acid. This reaction forms amide linkages with the elimination of a small molecule, such as water.
Caption: General polycondensation of this compound.
Experimental Protocol: Phosphorylation Polycondensation
This protocol details the synthesis of an aromatic polyamide from this compound and a selected aromatic dicarboxylic acid (e.g., terephthalic acid) using the phosphorylation polycondensation method. This technique is effective for producing high molecular weight polyamides under relatively mild conditions.[1]
Materials and Reagents
-
This compound (Monomer)
-
Aromatic Dicarboxylic Acid (e.g., Terephthalic Acid) (Co-monomer)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (Solvent)
-
Pyridine, anhydrous (Acid acceptor)
-
Triphenyl phosphite (TPP) (Condensing agent)
-
Lithium Chloride (LiCl) (Solubilizing agent)[3]
-
Ethanol (for precipitation)
-
Water (for washing)
-
Argon or Nitrogen gas supply
Procedure
-
Reactor Setup :
-
Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen or argon gas inlet/outlet.
-
Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of inert gas to ensure an anhydrous environment.
-
-
Reagent Preparation :
-
In the flask, add the aromatic dicarboxylic acid (0.01 mol), anhydrous NMP (10 mL), anhydrous pyridine (6 mL), and LiCl (1.4 g).
-
Stir the mixture at room temperature under a continuous inert gas flow until all solids have completely dissolved.[1]
-
-
Polymerization :
-
To the clear solution, add this compound (0.01 mol) and triphenyl phosphite (TPP) (0.022 mol) along with an additional 10 mL of NMP.[1]
-
Heat the reaction mixture to 105 °C using a temperature-controlled heating mantle.[1]
-
Maintain the reaction at this temperature for 3-4 hours with continuous, vigorous stirring. Polymerization progress is indicated by a noticeable increase in the solution's viscosity.
-
-
Polymer Precipitation and Purification :
-
After the reaction is complete, allow the viscous polymer solution to cool to room temperature.
-
Slowly pour the solution into a beaker containing 500 mL of ethanol while stirring continuously. This will cause the polyamide to precipitate.[1]
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the collected polymer multiple times with hot water and then with ethanol to remove unreacted monomers, residual solvent, and byproducts.[1]
-
-
Drying :
-
Dry the purified polyamide in a vacuum oven at 80 °C until a constant weight is achieved.
-
Experimental Workflow Diagram
Caption: Workflow for polyamide synthesis and characterization.
Data Presentation and Characterization
The synthesized polyamide should be characterized to determine its structure, molecular weight, and physical properties. The following tables summarize the typical data collected for novel aromatic polyamides.
Table 1: Polymerization and Physical Properties (Note: Values are representative based on similar aromatic polyamides and should be determined experimentally.)
| Property | Expected Outcome/Range | Analysis Method |
| Polymer Yield | > 95% | Gravimetric |
| Inherent Viscosity (dL/g) | 0.40 – 1.10[1][3] | Ubbelohde Viscometer |
| Solubility | Soluble in NMP, DMAc, THF[1][3] | Solubility Test |
| Film Quality | Tough, flexible, transparent | Solution Casting[2][3] |
Table 2: Molecular Weight and Thermal Analysis (Note: Values are representative based on similar aromatic polyamides and should be determined experimentally.)
| Property | Expected Range | Analysis Method |
| Number-Average Molecular Weight (Mn, g/mol ) | 12,000 – 60,000[1] | GPC |
| Weight-Average Molecular Weight (Mw, g/mol ) | 35,000 – 95,000[1] | GPC |
| Polydispersity Index (PDI) | 2.0 – 3.5 | GPC |
| Glass Transition Temperature (Tg, °C) | 190 – 300[1][3] | DSC |
| 10% Weight-Loss Temperature (Td, °C) | > 450[1] | TGA |
Structure-Property Relationships
The introduction of specific chemical groups can systematically alter polymer properties. For this compound, the pendent phenyl group is a key structural feature.
Caption: Influence of monomer structure on final polymer properties.
References
Formulation of Epoxy Resins with N¹-Phenylbenzene-1,3-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a versatile class of thermosetting polymers widely utilized for their exceptional mechanical strength, thermal stability, and chemical resistance. The final properties of a cured epoxy resin are critically dependent on the choice of curing agent. Aromatic amines are a prominent class of curing agents that typically impart high-temperature performance and excellent mechanical properties to the epoxy network.
This document provides detailed application notes and protocols for the formulation of epoxy resins using aromatic diamines, with a specific focus on N¹-Phenylbenzene-1,3-diamine (also known as N-phenyl-m-phenylenediamine). Due to the limited availability of direct experimental data for N¹-Phenylbenzene-1,3-diamine in the public domain, this document leverages extensive data on the closely related and widely studied curing agent, m-phenylenediamine (mPDA) , as a foundational reference. The expected influence of the N-phenyl substitution on curing behavior and material properties will be discussed, providing a scientific basis for formulation development.
While direct applications in drug development for this specific epoxy formulation are not extensively documented, the inherent properties of epoxy resins, such as biocompatibility and the potential for modification, suggest possible applications in areas like medical device coatings and specialized drug delivery systems. Further research is warranted to explore these possibilities.
Curing Mechanism and the Role of N¹-Phenylbenzene-1,3-diamine
The curing of epoxy resins with amine hardeners proceeds primarily through the nucleophilic addition of the amine groups to the epoxide rings of the epoxy resin monomers. Each primary amine hydrogen and secondary amine hydrogen can react with an epoxide group, leading to the formation of a highly cross-linked, three-dimensional polymer network.
N¹-Phenylbenzene-1,3-diamine possesses one primary amine group and one secondary amine group. The phenyl substituent on one of the amine groups is expected to introduce steric hindrance, which will likely influence the reaction kinetics compared to the unsubstituted m-phenylenediamine. The secondary amine will also participate in the cross-linking reaction, contributing to the overall network structure.
Caption: Curing reaction pathway of an epoxy resin with N¹-Phenylbenzene-1,3-diamine.
Quantitative Data: A Comparative Overview
The following tables summarize typical quantitative data for epoxy resins cured with m-phenylenediamine (mPDA). This data serves as a benchmark for formulations based on N¹-Phenylbenzene-1,3-diamine. It is anticipated that the introduction of the phenyl group will likely increase the glass transition temperature (Tg) and may affect the mechanical properties due to changes in cross-link density and chain stiffness.
Table 1: Thermal Properties of m-Phenylenediamine Cured Epoxy Resin
| Property | Typical Value Range | Test Method |
| Glass Transition Temperature (Tg) | 150 - 180 °C | DSC |
| Decomposition Temperature (Td) | > 300 °C | TGA |
Table 2: Mechanical Properties of m-Phenylenediamine Cured Epoxy Resin
| Property | Typical Value Range | Test Method |
| Tensile Strength | 60 - 90 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638 |
| Flexural Strength | 100 - 150 MPa | ASTM D790 |
| Flexural Modulus | 3.0 - 4.0 GPa | ASTM D790 |
Experimental Protocols
The following protocols are based on the use of m-phenylenediamine and should be adapted for N¹-Phenylbenzene-1,3-diamine. Key adjustments may be required for the curing temperature and time due to the expected differences in reactivity.
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxide Equivalent Weight: 180-195 g/eq).
-
Curing Agent: N¹-Phenylbenzene-1,3-diamine (or m-phenylenediamine for baseline).
-
Solvent (optional): Acetone or similar solvent for viscosity reduction.
-
Equipment:
-
High-precision analytical balance.
-
Glass beakers and stirring rods.
-
Hot plate with magnetic stirring capabilities.
-
Vacuum oven.
-
Molds for sample casting (e.g., silicone or Teflon).
-
Differential Scanning Calorimeter (DSC) for cure analysis and Tg determination.
-
Thermogravimetric Analyzer (TGA) for thermal stability assessment.
-
Universal Testing Machine for mechanical property evaluation.
-
Formulation and Curing Protocol
Caption: General experimental workflow for epoxy resin formulation and characterization.
Step-by-Step Procedure:
-
Stoichiometric Calculation: Determine the required amount of curing agent based on the amine hydrogen equivalent weight (AHEW) of N¹-Phenylbenzene-1,3-diamine and the epoxide equivalent weight (EEW) of the epoxy resin. A 1:1 stoichiometric ratio of amine hydrogens to epoxide groups is typically used as a starting point.
-
Preparation:
-
Accurately weigh the epoxy resin into a glass beaker.
-
Gently heat the epoxy resin to 60-80°C on a hot plate to reduce its viscosity.
-
Carefully add the pre-weighed N¹-Phenylbenzene-1,3-diamine to the heated epoxy resin while stirring continuously until the curing agent is fully dissolved and the mixture is homogeneous.
-
-
Degassing: Place the mixture in a vacuum oven at 60-80°C for 10-15 minutes, or until all entrapped air bubbles are removed.
-
Curing:
-
Pour the degassed mixture into preheated molds.
-
A typical curing schedule for a similar aromatic amine like mPDA is a two-stage process: 2 hours at 80°C followed by 2 hours at 150°C. For N¹-Phenylbenzene-1,3-diamine, the curing schedule may need to be optimized. It is recommended to perform a DSC scan on the uncured mixture to determine the exothermic curing peak, which can guide the selection of appropriate curing temperatures.
-
-
Post-Curing: To ensure complete reaction and achieve optimal properties, a post-curing step at a temperature above the Tg of the material is often employed (e.g., 1-2 hours at 180°C).
-
Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to minimize internal stresses.
Characterization Protocols
-
Differential Scanning Calorimetry (DSC):
-
Cure Profile: Heat an uncured sample (10-15 mg) from room temperature to 300°C at a heating rate of 10°C/min to determine the onset and peak of the curing exotherm.
-
Glass Transition Temperature (Tg): Heat a cured sample at 10°C/min. The Tg is determined as the midpoint of the transition in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Heat a cured sample (10-15 mg) from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere to determine the onset of thermal decomposition and the char yield.
-
-
Mechanical Testing:
-
Prepare test specimens according to relevant ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).
-
Conduct the tests on a universal testing machine at a constant crosshead speed.
-
Concluding Remarks
The formulation of epoxy resins with N¹-Phenylbenzene-1,3-diamine presents an opportunity to develop high-performance materials. While direct experimental data is sparse, a systematic approach based on the well-understood behavior of m-phenylenediamine can guide the formulation and characterization process. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the potential of this novel curing agent. For professionals in drug development, this information may serve as a starting point for investigating the feasibility of such formulations in specialized applications, with the understanding that extensive biocompatibility and toxicological studies would be required.
Application Notes and Protocols for N1-Phenylbenzene-1,3-diamine in Advanced Materials Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of N1-Phenylbenzene-1,3-diamine as a versatile building block in the synthesis of advanced functional materials. While specific experimental data for this monomer is limited in publicly available literature, this document outlines detailed, representative protocols for the synthesis of polyamides, polyimides, and porous organic frameworks based on established methods for structurally similar aromatic diamines.
Chemical and Physical Properties of this compound
This compound, also known as N-Phenyl-m-phenylenediamine, is an aromatic diamine with the chemical formula C12H12N2. Its chemical structure, featuring two amine groups at the meta positions of a benzene ring with a phenyl substituent on one of the nitrogens, makes it a valuable monomer for step-growth polymerization and the synthesis of porous materials.
| Property | Value | Reference |
| CAS Number | 5840-03-9 | [1][2] |
| Molecular Formula | C12H12N2 | [1][2] |
| Molecular Weight | 184.24 g/mol | [1][2] |
| Melting Point | 76-77 °C | [1][2] |
| Boiling Point | 190 °C at 2 Torr | [1][2] |
| Appearance | Not specified, likely solid at room temperature | |
| Solubility | Soluble in various organic solvents | [3] |
Application in Polymer Synthesis
The presence of two reactive amine functional groups allows this compound to be used in the synthesis of high-performance polymers such as polyamides and polyimides. These materials are known for their excellent thermal stability, mechanical strength, and chemical resistance.
Synthesis of Aromatic Polyamides
Aromatic polyamides, or aramids, can be synthesized via polycondensation of an aromatic diamine with an aromatic diacid chloride. The following is a representative protocol for the synthesis of a polyamide using this compound.
Experimental Protocol: Synthesis of Polyamide via Low-Temperature Solution Polycondensation
Materials:
-
This compound
-
Terephthaloyl chloride (or other aromatic diacid chloride)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl)
-
Methanol
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and a catalytic amount of LiCl in anhydrous DMAc under a gentle stream of nitrogen.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and then water to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Expected Properties of Analogous Polyamides: The following table summarizes typical properties of aromatic polyamides derived from similar, structurally related aromatic diamines.
| Property | Typical Value Range |
| Inherent Viscosity (dL/g) | 0.4 - 1.1 |
| Glass Transition Temperature (Tg, °C) | 190 - 310 |
| 10% Weight Loss Temperature (TGA, °C) | 400 - 520 |
| Tensile Strength (MPa) | 64 - 92 |
| Tensile Modulus (GPa) | 1.5 - 2.5 |
| Solubility | Generally soluble in aprotic polar solvents like DMAc, NMP, DMF |
Note: The data presented is for analogous aromatic polyamides and should be considered as a general guideline for the expected performance of polyamides derived from this compound.[1][2][4][5][6]
Workflow for Polyamide Synthesis
Synthesis of Aromatic Polyimides
Polyimides are typically synthesized via a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to form the final polyimide.
Experimental Protocol: Two-Step Synthesis of Polyimide
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA) or other aromatic dianhydride
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas (inert atmosphere)
Step 1: Synthesis of Poly(amic acid)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous DMAc under a nitrogen atmosphere.
-
Gradually add an equimolar amount of solid PMDA to the stirred solution at room temperature.
-
Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
Step 2: Imidization
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the film in a vacuum oven using a stepwise heating program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add acetic anhydride and pyridine as dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the polyimide in methanol, filter, wash, and dry.
-
Expected Properties of Analogous Polyimides: The following table provides typical properties for aromatic polyimides derived from similar diamines.
| Property | Typical Value Range |
| Glass Transition Temperature (Tg, °C) | 230 - 350 |
| 10% Weight Loss Temperature (TGA, °C) | > 500 |
| Dielectric Constant (1 MHz) | 2.7 - 3.5 |
| Tensile Strength (MPa) | > 100 |
| Solubility | Often insoluble, but can be improved with specific monomers |
Note: This data is representative of analogous aromatic polyimides and serves as a general reference.[3][7][8][9][10][11]
Reaction Pathway for Polyimide Synthesis
Application in Porous Organic Frameworks (POFs)
The rigid and angular structure of this compound makes it a candidate for the synthesis of porous organic frameworks (POFs), including covalent organic frameworks (COFs). These materials have high surface areas and ordered pore structures, making them suitable for applications in gas storage, separation, and catalysis.
Experimental Protocol: Synthesis of a Covalent Organic Framework (COF)
Materials:
-
This compound
-
1,3,5-Triformylbenzene (or other aldehyde linker)
-
Mesitylene
-
Dioxane
-
6M Acetic acid
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a Pyrex tube, add this compound and 1,3,5-triformylbenzene in a 1:1 molar ratio.
-
Add a mixture of mesitylene and dioxane as the solvent.
-
Add an aqueous solution of acetic acid as a catalyst.
-
Freeze the tube in liquid nitrogen, evacuate, and seal with a flame.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product with anhydrous acetone and then activate by solvent exchange with tetrahydrofuran (THF).
-
Dry the product under high vacuum at 150 °C to obtain the porous COF.
Expected Properties of Analogous COFs: The following table presents typical properties for COFs synthesized from similar aromatic amine and aldehyde building blocks.
| Property | Typical Value Range |
| BET Surface Area (m²/g) | 300 - 2100 |
| Pore Volume (cm³/g) | 0.3 - 1.2 |
| Pore Size (nm) | 1.5 - 3.0 |
| Thermal Stability (TGA, °C) | > 400 |
Note: This data is based on analogous COFs and should be considered as an estimation of the potential properties of a COF derived from this compound.[12][13][14][15][16][17][18]
Potential Applications in Organic Electronics
Aromatic amines are widely used in organic electronics as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells, or as building blocks for sensitizing dyes in dye-sensitized solar cells (DSSCs). While no specific data for this compound in these applications was found, its structural similarity to known materials suggests potential in these areas.
Potential Roles:
-
Hole Transport Material (HTM): The electron-rich nature of the molecule could facilitate the transport of positive charge carriers (holes).
-
Monomer for Dyes: The amine groups can be functionalized to create donor-pi-acceptor dyes for DSSCs.
-
Component in Emissive Layers of OLEDs: Derivatives could be used in the emissive layer of OLEDs.[19][20][21][22][23][24][25][26][27]
Further research is required to synthesize and characterize the performance of this compound-based materials in these applications.
Biological Signaling Pathways
Based on a comprehensive review of available literature, this compound is primarily utilized as a chemical intermediate and monomer for materials synthesis. There is no current evidence to suggest its involvement in biological signaling pathways or its direct use in drug development as a bioactive molecule. Its applications are centered on materials science rather than pharmacology.
Disclaimer: The experimental protocols and quantitative data provided in these application notes are representative examples based on structurally similar compounds. Researchers should conduct their own experiments to determine the optimal conditions and actual properties of materials synthesized using this compound. Always follow appropriate laboratory safety procedures.
References
- 1. syju.yonsei.ac.kr [syju.yonsei.ac.kr]
- 2. www2.ictp.csic.es [www2.ictp.csic.es]
- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Harnessing Pore Size in COF Membranes: A Concentration Gradient-Driven Molecular Dynamics Study on Enhanced H2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapid Synthesis of High Surface Area Imine-Linked 2D Covalent Organic Frameworks by Avoiding Pore Collapse During Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pore surface engineering of covalent organic frameworks: structural diversity and applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. osti.gov [osti.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of N1-Phenylbenzene-1,3-diamine by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of N1-Phenylbenzene-1,3-diamine via recrystallization. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for this compound?
A1: The critical first step is solvent selection. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature. For this compound, which has a melting point of 76-77°C, water has been noted as a potential solvent.[1] For structurally similar aromatic amines like m-phenylenediamine, solvents such as n-butanol, ethyl acetate, acetonitrile, and mixed solvent systems (e.g., methanol/ether or ethanol/ether) have been suggested.[2] A systematic solvent screening is highly recommended.
Q2: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid (an oil) rather than a solid crystalline lattice upon cooling. This is a common issue with amines. It often happens if the solution is too concentrated or cooled too quickly, causing the solute to come out of solution at a temperature above its melting point. To resolve this, you can try the following:
-
Reduce Supersaturation: Add a small amount of additional hot solvent to the solution before cooling.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath.
-
Use a Seed Crystal: Introduce a small, pure crystal of this compound to the cooled, saturated solution to induce crystallization.
-
Solvent System Modification: Experiment with a mixed solvent system, comprising a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is less soluble).
Q3: No crystals are forming even after the solution has cooled completely. What should I do?
A3: A lack of crystal formation is typically due to one of two reasons:
-
Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. The remedy is to gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved even though its concentration is above its normal solubility limit. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal of the pure compound.
-
Q4: The recovered crystals are colored, but the pure compound should be colorless. How can I remove colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as excessive use can also adsorb your desired compound, leading to a lower yield. After adding the charcoal, the solution should be hot filtered to remove the charcoal before cooling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling Out" | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. High level of impurities depressing the melting point. 4. Inappropriate solvent choice. | 1. Add more hot solvent. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Consider a pre-purification step or using activated charcoal. 4. Experiment with different solvents or a mixed solvent system. |
| No Crystal Formation | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Evaporate some of the solvent by heating and then re-cool. 2. Scratch the inside of the flask or add a seed crystal. |
| Low Yield of Recovered Crystals | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent at room temperature. 4. The solution was not cooled sufficiently. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Preheat the filtration apparatus (funnel and filter paper) and use a slight excess of hot solvent, then evaporate the excess. 3. Wash the collected crystals with a small amount of ice-cold solvent. 4. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Crystals Form in the Funnel During Hot Filtration | The solution cools and becomes saturated in the funnel. | 1. Use a stemless funnel to prevent clogging. 2. Preheat the funnel and filter paper with hot solvent. 3. Add a slight excess of hot solvent to the solution before filtering and evaporate it later. |
| Discolored Crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
Data Presentation: Solvent Selection
Note: The following data is for m-phenylenediamine and should be used as a reference for experimental design, not as a direct measure for this compound.
| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of m-phenylenediamine (mole fraction) at 278.15 K (5°C) | Solubility of m-phenylenediamine (mole fraction) at 313.15 K (40°C) |
| Water | 18.02 | 100.0 | 0.0093 | 0.1533 |
| Methanol | 32.04 | 64.7 | 0.1668 | 0.5589 |
| Ethanol | 46.07 | 78.4 | 0.1072 | 0.5356 |
| Acetonitrile | 41.05 | 81.6 | 0.1717 | 0.6438 |
| Data adapted from a study on the solubility of m-phenylenediamine.[3] |
This table illustrates that solvents like methanol, ethanol, and acetonitrile show a significant increase in solubility for m-phenylenediamine with a rise in temperature, making them potentially good candidates for recrystallization. Water shows a lower solubility overall but still a notable increase with temperature.
Experimental Protocols
General Protocol for Recrystallization of this compound
-
Dissolution: In a suitable Erlenmeyer flask, add the impure this compound. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum on for a period of time. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
Visualizations
Recrystallization Workflow
Caption: A typical workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for "Oiling Out"
Caption: Decision-making diagram for troubleshooting the "oiling out" phenomenon.
References
Technical Support Center: Optimizing the Synthesis of N-phenyl-m-phenylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N-phenyl-m-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce N-phenyl-m-phenylenediamine?
A1: N-phenyl-m-phenylenediamine is typically synthesized through cross-coupling reactions that form a carbon-nitrogen (C-N) bond between an aryl halide and an amine. The two most prevalent methods are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] The Buchwald-Hartwig amination is a palladium-catalyzed reaction known for its broad substrate scope and functional group tolerance, often proceeding under milder conditions than the Ullmann condensation.[1][3] The Ullmann condensation is a copper-catalyzed reaction that traditionally requires high temperatures, though modern protocols with ligands have made it more accessible.[2][4]
Q2: What are the primary challenges in synthesizing N-phenyl-m-phenylenediamine?
A2: A primary challenge is controlling the selectivity of the reaction. Since m-phenylenediamine has two amino groups, a common issue is the formation of the di-substituted byproduct, N,N'-diphenyl-m-phenylenediamine.[5] Optimizing the molar ratio of the reactants is crucial to maximize the yield of the desired mono-substituted product. Other challenges include catalyst deactivation, low reaction conversion rates, and difficulties in product purification.[6][7]
Q3: How can I purify the crude N-phenyl-m-phenylenediamine?
A3: Purification of the crude product can be achieved through several methods. Recrystallization from a suitable solvent is a common and effective technique for removing impurities.[8] Column chromatography on silica gel is also frequently employed to separate the desired product from unreacted starting materials and byproducts due to differences in polarity.[5] Additionally, distillation under reduced pressure can be a viable purification method.[9][10]
Q4: What is the role of the ligand in the Buchwald-Hartwig amination?
A4: In the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are crucial for reaction efficiency.[3] These ligands stabilize the palladium catalyst, enhance the rate of oxidative addition of the aryl halide to the palladium(0) complex, and facilitate the final reductive elimination step to form the C-N bond and regenerate the catalyst.[1][3] The choice of ligand can significantly impact the reaction rate and the ability to couple challenging substrates.[3]
Q5: Can I use aryl chlorides as a substrate in these coupling reactions?
A5: While aryl iodides and bromides are generally more reactive, modern catalyst systems for the Buchwald-Hartwig amination have been developed to effectively couple aryl chlorides.[6] For the Ullmann condensation, aryl chlorides are typically less reactive than aryl iodides and bromides, often requiring higher temperatures or more specialized catalytic systems.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N-phenyl-m-phenylenediamine.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution | Citation |
| Inactive Catalyst | For Buchwald-Hartwig, ensure the palladium precatalyst is properly handled and stored to avoid deactivation. For Ullmann reactions, use fresh, high-purity copper(I) salts, as older sources may be oxidized. | [6][7] |
| Inappropriate Ligand | The choice of ligand is critical. For challenging couplings, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos for the Buchwald-Hartwig reaction. For the Ullmann condensation, ligands such as 1,10-phenanthroline can improve yields and allow for milder conditions. | [3][7] |
| Suboptimal Reaction Temperature | If the reaction is sluggish, gradually increase the temperature. Buchwald-Hartwig reactions are typically run between 80-100 °C, while Ullmann condensations may require higher temperatures. | [2][6] |
| Incorrect Base | The choice of base is crucial. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary. | [11] |
| Poor Quality Reagents | Use freshly purified or distilled starting materials and anhydrous solvents. The presence of water can lead to side reactions and catalyst decomposition. | [5] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Suggested Solution | Citation |
| Formation of Di-substituted Product (N,N'-diphenyl-m-phenylenediamine) | Carefully control the stoichiometry. Use a 1:1 molar ratio of m-phenylenediamine to the aryl halide. Consider adding the aryl halide slowly to the reaction mixture to maintain a low concentration relative to the diamine. | [5] |
| Hydrodehalogenation of Aryl Halide | This side reaction can be minimized by ensuring anhydrous conditions and running the reaction under an inert atmosphere (e.g., nitrogen or argon). The choice of base can also influence the extent of this side reaction. | [7] |
| Homocoupling of Aryl Halide | The formation of biphenyl byproducts can be suppressed by using an appropriate ligand and optimizing the reaction temperature. | [7] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution | Citation |
| Co-elution of Product and Starting Material | Optimize the eluent system for column chromatography. A gradual gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. | [12] |
| Product Oiling Out During Recrystallization | Try a different recrystallization solvent or a solvent mixture. Dissolving the crude product in a minimal amount of a hot solvent in which it is soluble and then adding a solvent in which it is less soluble can induce crystallization. | [8] |
| Product Discoloration | m-Phenylenediamine and its derivatives can be sensitive to air and light.[9] Perform purification steps under an inert atmosphere if possible and store the final product in a dark, cool place. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for N-phenyl-m-phenylenediamine
Materials:
-
m-Phenylenediamine
-
Bromobenzene (or other aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂, XPhos, and NaOtBu.
-
Add anhydrous toluene, followed by m-phenylenediamine and bromobenzene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Parameters on Buchwald-Hartwig Amination Yield
| Parameter | Variation | Observed Effect on Yield | Citation |
| Catalyst Loading | 1-2 mol% | Generally sufficient for high yield. Higher loading may be needed for less reactive substrates. | [11] |
| Ligand | Bulky, electron-rich phosphines | Dramatically improves reaction efficiency and substrate scope. | [3] |
| Base | NaOtBu vs. K₂CO₃ | Stronger bases like NaOtBu often lead to faster reactions and higher yields, but weaker bases may be required for substrates with sensitive functional groups. | [11] |
| Solvent | Toluene, Dioxane, THF | Toluene is a commonly used and effective solvent. Ethereal solvents are also suitable. Chlorinated solvents should be avoided. | [6] |
| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate, but may also lead to byproduct formation. | [6] |
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US3203994A - Purification of meta-phenylenediamine - Google Patents [patents.google.com]
- 10. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Side reactions and impurity profiles in N1-Phenylbenzene-1,3-diamine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N1-Phenylbenzene-1,3-diamine. The information is tailored to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems observed during the synthesis of this compound, offering potential causes and solutions to help researchers optimize their reactions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling. | - Use a freshly opened bottle of the palladium precatalyst and ligand. - Ensure all reaction setup is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| 2. Inefficient Ligand: The chosen phosphine ligand may not be optimal for the coupling of m-phenylenediamine. | - Screen a variety of electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald or Josiphos families. | |
| 3. Inappropriate Base: The base may not be strong enough to deprotonate the amine, or it may be sterically hindered. | - Sodium tert-butoxide is a common and effective base for Buchwald-Hartwig aminations. Ensure it is fresh and has been handled under inert conditions. | |
| 4. Poor Quality Starting Materials: Impurities in the m-phenylenediamine or the phenyl halide can interfere with the catalytic cycle. | - Purify the starting materials before use. m-Phenylenediamine can be recrystallized, and the phenyl halide can be distilled. | |
| Formation of Significant Side Products | 1. Double Arylation: Both amino groups of m-phenylenediamine have reacted with the phenyl halide, forming N,N'-diphenyl-1,3-diaminobenzene. | - Use a molar excess of m-phenylenediamine relative to the phenyl halide (e.g., 1.5 to 2 equivalents). - Slowly add the phenyl halide to the reaction mixture to maintain a low concentration. - Lowering the reaction temperature may also improve selectivity for the mono-arylated product. |
| 2. Hydrodehalogenation: The aryl halide is reduced to benzene, a common side reaction in Buchwald-Hartwig aminations.[1] | - Ensure the reaction is conducted under strictly anhydrous and anaerobic conditions. - The choice of ligand can influence the extent of this side reaction; screening different ligands may be beneficial. | |
| 3. Starting Material Remains: Incomplete conversion of the starting materials. | - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - A higher catalyst loading may be necessary, although this should be optimized to balance cost and efficiency. | |
| Product Purification Challenges | 1. Co-elution of Product and Byproducts: The desired this compound and the di-arylated byproduct (N,N'-diphenyl-1,3-diaminobenzene) may have similar polarities, making separation by column chromatography difficult. | - Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may improve separation. - Consider derivatization of the free amine to alter its polarity before chromatography, followed by a deprotection step. |
| 2. Product Oiling Out During Recrystallization: The product does not form crystals and separates as an oil. | - Try a different recrystallization solvent or a solvent mixture. - Use a seed crystal to induce crystallization. - Ensure the product is sufficiently pure before attempting recrystallization, as impurities can inhibit crystal formation. | |
| 3. Product Discoloration: The isolated product is colored (e.g., brown or purple) instead of the expected off-white or light-colored solid. | - Aromatic amines are susceptible to oxidation. Perform the work-up and purification steps quickly and under an inert atmosphere where possible. - Store the final product under an inert atmosphere and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and modern methods for the synthesis of this compound are transition-metal-catalyzed cross-coupling reactions. The two primary approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2][3] The Buchwald-Hartwig reaction is often preferred due to its generally milder reaction conditions and broader substrate scope.[2]
Q2: How can I minimize the formation of the N,N'-diphenyl-1,3-diaminobenzene byproduct?
A2: The formation of the di-arylated byproduct is a common challenge due to the presence of two reactive amino groups on the m-phenylenediamine starting material. To favor mono-arylation, it is crucial to control the stoichiometry of the reactants. Using an excess of m-phenylenediamine compared to the phenyl halide will statistically favor the formation of the mono-substituted product. Additionally, slow addition of the phenyl halide to the reaction mixture can help maintain a low concentration of the electrophile, further reducing the likelihood of a second arylation event.
Q3: What analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress to track the consumption of starting materials and the formation of the product and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for quantitative analysis of the reaction mixture and for determining the purity of the final product. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities and byproducts. The amine may need to be derivatized to improve its volatility and chromatographic behavior.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying major impurities if they are present in sufficient concentration.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can be used in conjunction with HPLC (LC-MS) to identify impurities.
Q4: My purified this compound darkens over time. How can I prevent this?
A4: Aromatic amines, including this compound, are prone to oxidation, which often results in the formation of colored impurities. To ensure the long-term stability of the compound, it should be stored under an inert atmosphere (e.g., in a vial filled with argon or nitrogen) and protected from light. Storing the compound at a low temperature (e.g., in a refrigerator or freezer) can also help to slow down degradation.
Experimental Protocols
A representative experimental protocol for the synthesis of a related compound, N-phenyl-p-phenylenediamine, via the Buchwald-Hartwig amination is provided below. This can be adapted for the synthesis of the meta-isomer, this compound.
Synthesis of N-phenyl-p-phenylenediamine via Buchwald-Hartwig Amination [4]
-
Reaction Setup: In a glovebox purged with nitrogen, a Schlenk flask is charged with 4-bromoaniline (1.0 equivalent), aniline (1.2 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand like Xantphos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).[4]
-
Solvent Addition: Anhydrous toluene is added to the flask via a syringe.[4]
-
Reaction: The flask is sealed and the mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.[4]
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. It is then diluted with ethyl acetate and filtered through a pad of Celite® to remove the catalyst.[4]
-
Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of ammonium chloride and then with brine.[4]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-phenyl-p-phenylenediamine.[4]
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]
Visualizations
Caption: Reaction scheme showing the desired synthesis of this compound and common side reactions.
References
Technical Support Center: Preventing Discoloration of N-phenyl-m-phenylenediamine
Welcome to the technical support center for N-phenyl-m-phenylenediamine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the discoloration of N-phenyl-m-phenylenediamine during storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my N-phenyl-m-phenylenediamine turning a reddish-purple color during storage?
A1: N-phenyl-m-phenylenediamine is susceptible to oxidation when exposed to air and light.[1] This oxidation process leads to the formation of colored degradation products, resulting in the observed discoloration from its typically colorless or white crystalline state to reddish or purple hues. The discoloration is a key indicator of product degradation and potential impurity.
Q2: What are the primary factors that accelerate the discoloration of N-phenyl-m-phenylenediamine?
A2: The primary factors that accelerate discoloration are:
-
Exposure to Oxygen: The presence of atmospheric oxygen is a key driver of the oxidative degradation of N-phenyl-m-phenylenediamine.
-
Exposure to Light: Light, particularly UV radiation, can catalyze the oxidation process, leading to more rapid discoloration.
-
Elevated Temperatures: Higher storage temperatures can increase the rate of chemical reactions, including oxidation, thus accelerating degradation.
-
Presence of Metal Ions: Trace metal ion contaminants can act as catalysts for oxidation reactions.
Q3: How can I visually assess the stability of my N-phenyl-m-phenylenediamine sample?
A3: A simple visual inspection can provide a preliminary assessment of stability. A fresh, high-purity sample should be a colorless or white crystalline solid. The development of any pink, red, or purple coloration indicates degradation. For a more quantitative assessment, colorimetric analysis or spectrophotometry can be employed to measure the change in absorbance at specific wavelengths corresponding to the colored degradation products.
Troubleshooting Guides
Issue 1: Rapid Discoloration of Solid N-phenyl-m-phenylenediamine Upon Storage
Symptoms:
-
The solid material, initially colorless or white, develops a pink, red, or purple tint within a short period (days to weeks).
-
The discoloration is more pronounced on the surface of the material exposed to the headspace in the storage container.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Exposure to Air (Oxygen) | Store under an inert atmosphere. Purge the storage container with an inert gas such as argon or nitrogen before sealing. This displaces oxygen and minimizes oxidation. For long-term storage, a glove box or a desiccator with an inert gas purge is recommended. |
| Exposure to Light | Use amber glass vials or light-blocking containers. Store the container in a dark place, such as a cabinet or drawer, to prevent photo-oxidation. |
| Inappropriate Storage Temperature | Store at reduced temperatures. While room temperature storage is common, for enhanced stability, especially for long-term storage, consider refrigeration (2-8 °C). Ensure the container is tightly sealed to prevent condensation upon removal from cold storage. |
Issue 2: Discoloration of N-phenyl-m-phenylenediamine Solutions
Symptoms:
-
Solutions of N-phenyl-m-phenylenediamine, particularly in organic solvents, rapidly change color.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Dissolved Oxygen in Solvents | Degas solvents before use. Solvents can contain dissolved oxygen. Degas the solvent by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles before dissolving the N-phenyl-m-phenylenediamine. |
| Solvent Purity | Use high-purity, peroxide-free solvents. Impurities in solvents, such as peroxides in ethers, can initiate or accelerate oxidation. Use freshly opened bottles of high-purity solvents or test for and remove peroxides before use. |
| Use of Antioxidants | Add a suitable antioxidant to the solution. For applications where an antioxidant will not interfere, consider adding a small amount of a stabilizing agent. Common antioxidants for aromatic amines include hindered phenols (e.g., BHT) or sulfites. The optimal concentration will need to be determined experimentally but can start in the range of 0.01-0.1% (w/w). |
Experimental Protocols
Protocol 1: Long-Term Storage Stability Study of N-phenyl-m-phenylenediamine
This protocol outlines a method to quantitatively assess the long-term stability of N-phenyl-m-phenylenediamine under different storage conditions.
1. Sample Preparation:
-
Divide a single batch of high-purity N-phenyl-m-phenylenediamine into multiple aliquots in amber glass vials.
-
Prepare three sets of samples for each storage condition to be tested (e.g., Air vs. Inert Atmosphere).
-
For the inert atmosphere condition, purge each vial with dry nitrogen or argon for 1-2 minutes before sealing tightly with a PTFE-lined cap.
2. Storage Conditions:
-
Store the vials at a controlled room temperature (e.g., 20-25°C) and protected from light.
-
Designate time points for analysis (e.g., 0, 1, 3, 6, 12 months).
3. Analysis:
-
At each time point, analyze one vial from each storage condition.
-
Visual Assessment: Record any changes in the physical appearance and color of the solid.
-
Purity Analysis (HPLC): Prepare a standard solution of the N-phenyl-m-phenylenediamine in a suitable solvent (e.g., acetonitrile/water). Analyze the sample by High-Performance Liquid Chromatography (HPLC) to determine the purity and quantify any degradation products.
HPLC Method Parameters (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or other suitable buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
4. Data Presentation:
Summarize the purity data in a table to compare the stability under different conditions over time.
Table 1: Illustrative Long-Term Stability Data for N-phenyl-m-phenylenediamine
| Time (Months) | Purity (%) - Stored in Air | Purity (%) - Stored under Nitrogen |
| 0 | 99.8 | 99.8 |
| 1 | 99.2 | 99.7 |
| 3 | 98.1 | 99.6 |
| 6 | 96.5 | 99.5 |
| 12 | 93.2 | 99.3 |
Note: This data is illustrative and will vary based on specific experimental conditions.
Protocol 2: Evaluating the Effectiveness of Antioxidants
This protocol describes how to assess the ability of different antioxidants to prevent the discoloration of N-phenyl-m-phenylenediamine in solution.
1. Solution Preparation:
-
Prepare a stock solution of N-phenyl-m-phenylenediamine in a suitable solvent (e.g., ethanol or acetonitrile) at a known concentration.
-
Prepare separate solutions containing different antioxidants (e.g., BHT, sodium metabisulfite) at various concentrations (e.g., 0.01%, 0.05%, 0.1% w/v).
-
Add the antioxidant solutions to aliquots of the N-phenyl-m-phenylenediamine stock solution. Include a control sample with no antioxidant.
2. Accelerated Stability Testing:
-
Store the solutions in clear glass vials under ambient light and temperature to accelerate degradation.
-
Monitor the solutions at regular intervals (e.g., 0, 24, 48, 72 hours).
3. Analysis:
-
Colorimetric Analysis: At each time point, measure the absorbance of each solution using a UV-Vis spectrophotometer at the wavelength corresponding to the colored degradation products (typically in the 400-500 nm range). An increase in absorbance indicates increased discoloration.
-
HPLC Analysis: (Optional) For a more detailed analysis, perform HPLC as described in Protocol 1 to quantify the remaining parent compound and the formation of degradation products.
4. Data Presentation:
Present the colorimetric data in a table for easy comparison of antioxidant effectiveness.
Table 2: Illustrative Colorimetric Data for Antioxidant Screening
| Time (Hours) | Absorbance (at λmax of degradation product) - Control | Absorbance - 0.05% BHT | Absorbance - 0.05% Sodium Metabisulfite |
| 0 | 0.010 | 0.010 | 0.011 |
| 24 | 0.150 | 0.025 | 0.015 |
| 48 | 0.320 | 0.045 | 0.020 |
| 72 | 0.550 | 0.070 | 0.030 |
Note: This data is illustrative. The specific absorbance values and λmax will depend on the experimental conditions.
Visualizations
References
Troubleshooting common issues in polymerization with N1-Phenylbenzene-1,3-diamine
Technical Support Center: Polymerization of N¹-Phenylbenzene-1,3-diamine
Disclaimer: Specific literature on the polymerization of N¹-Phenylbenzene-1,3-diamine is not widely available. This guide is based on established principles for the step-growth and oxidative polymerization of analogous aromatic diamines, such as m-phenylenediamine, p-phenylenediamine, and other N-substituted anilines. The protocols and troubleshooting advice provided herein should be considered a starting point and may require optimization for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is expected for N¹-Phenylbenzene-1,3-diamine?
A1: N¹-Phenylbenzene-1,3-diamine possesses two secondary amine groups, making it suitable for several types of polymerization. The most common method for polymerizing aniline derivatives is oxidative polymerization . In this process, an oxidizing agent is used to form radical cations from the monomer, which then couple to form the polymer chain. This method is often used to synthesize conductive polymers. Alternatively, it could potentially undergo step-growth polymerization (polycondensation) if reacted with a suitable comonomer containing two complementary functional groups, such as a diacyl chloride or a dianhydride, to form polyamides or polyimides, respectively.
Q2: Why is my synthesized poly(N¹-phenylbenzene-1,3-diamine) insoluble in common organic solvents?
A2: Poor solubility is a well-documented issue for polymers derived from phenylenediamines.[1][2] This often arises from the rigid structure of the polymer backbone and strong intermolecular forces (e.g., hydrogen bonding and π-π stacking) between polymer chains. This leads to a high degree of crystallinity or aggregation, reducing solubility.[1] Introducing bulky side groups or creating copolymers can improve solubility.[3] For poly(p-phenylenediamine) derivatives, solvents like N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) have shown some success.[1][4]
Q3: What are the primary factors influencing the molecular weight of the polymer?
A3: For oxidative polymerizations, key factors include the monomer-to-oxidant ratio, reaction temperature, acidity of the medium, and reaction time.[3] The reaction is often exothermic, so controlling the temperature by slow, dropwise addition of the oxidant is crucial to achieve higher molecular weight polymers.[1] For step-growth polymerizations, achieving a high molecular weight is critically dependent on maintaining a precise 1:1 stoichiometric ratio of the reacting functional groups and ensuring the reaction proceeds to a very high conversion (>99%).
Q4: The color of my polymer is very dark, almost black. Is this normal?
A4: Yes, a dark color is typical for polymers synthesized via oxidative polymerization of phenylenediamines.[5] The resulting polymers, such as polyanilines and polyphenazines, have extended conjugated systems which absorb light across the visible spectrum, resulting in a dark green or black appearance.[5] The exact color can vary depending on the oxidation state and doping level of the polymer.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Polymer Yield | Ineffective Oxidant: The chosen oxidizing agent (e.g., ammonium persulfate, ferric chloride) may be old or decomposed. | Use a fresh, high-purity oxidizing agent. Confirm its activity if possible. |
| Incorrect Reaction Conditions: The temperature may be too low, or the reaction medium may not have the optimal pH/acidity. | Systematically vary the reaction temperature. Oxidative polymerizations of anilines are often performed at low temperatures (0-5 °C) to control the reaction rate.[6] Ensure the medium is sufficiently acidic (e.g., using 1M HCl) as this is often required for the polymerization of aniline derivatives.[6] | |
| Monomer Impurity: Impurities in the N¹-Phenylbenzene-1,3-diamine monomer can inhibit or terminate the polymerization. | Purify the monomer before use, for example, by recrystallization or column chromatography. Verify its purity via NMR or melting point analysis. | |
| Low Molecular Weight | Incorrect Monomer-to-Oxidant Ratio: An excess or deficit of the oxidizing agent can lead to premature chain termination. | The optimal molar ratio is often determined empirically. Start with a 1:1 molar ratio of monomer to oxidant and optimize from there.[7] |
| Reaction Temperature Too High: A high reaction temperature can increase the rate of side reactions and termination steps. | Perform the reaction at a controlled low temperature (e.g., in an ice bath) and add the oxidant solution dropwise to manage the exothermic nature of the reaction.[1] | |
| Poor Polymer Solubility | High Crystallinity/Rigid Backbone: The inherent structure of the polymer leads to strong intermolecular packing. | Consider synthesizing a copolymer by adding a second, more flexible or bulky monomer to disrupt chain regularity.[8] |
| Cross-linking: Side reactions may have caused cross-linking, leading to an insoluble network. | Adjust reaction conditions (e.g., lower temperature, different solvent) to minimize side reactions. | |
| Inappropriate Solvent Choice: The solvent used for purification or characterization may not be suitable. | Test a range of polar aprotic solvents like NMP, DMSO, and DMF.[2][4] Gentle heating may aid dissolution. | |
| Gel Formation (Cross-linking) | High Oxidant Concentration: A high local concentration of the oxidant can lead to over-oxidation and branching. | Add the oxidant solution slowly and dropwise to a vigorously stirred monomer solution. |
| High Reaction Temperature: Elevated temperatures can promote side reactions that lead to cross-linking. | Maintain a low and constant reaction temperature throughout the polymerization. |
Experimental Protocol: Oxidative Polymerization
This protocol provides a general methodology for the chemical oxidative polymerization of N¹-Phenylbenzene-1,3-diamine. Parameters such as concentrations, volumes, and reaction times should be optimized.
Materials:
-
N¹-Phenylbenzene-1,3-diamine (monomer)
-
Ammonium persulfate (APS) or Ferric chloride (FeCl₃) (oxidant)
-
Hydrochloric acid (HCl, 1M solution)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (solvent)
-
Methanol (for precipitation)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve N¹-Phenylbenzene-1,3-diamine in 1M HCl (or a suitable organic solvent like NMP).
-
Stir the solution under a gentle nitrogen flow until the monomer is completely dissolved.
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Initiator (Oxidant) Solution Preparation: In a separate beaker, dissolve the oxidant (e.g., ammonium persulfate, in a 1:1 molar ratio to the monomer) in a cold 1M HCl solution.
-
Polymerization: Add the oxidant solution to the stirred monomer solution dropwise using a dropping funnel over 30-60 minutes. Maintain the reaction temperature below 5 °C. A significant color change to dark green or black should be observed, indicating polymerization.[6]
-
After the addition is complete, allow the reaction to proceed with stirring at 0-5 °C for 24 hours under a nitrogen atmosphere.
-
Polymer Isolation: Terminate the reaction by pouring the mixture into a large volume of methanol to precipitate the polymer.
-
Stir the suspension for 1-2 hours.
-
Purification: Collect the polymer precipitate by vacuum filtration. Wash the collected solid extensively with methanol and deionized water to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization:
-
Structure: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Molecular Weight: Gel Permeation Chromatography (GPC), if a soluble fraction can be obtained.
-
Thermal Stability: Thermogravimetric Analysis (TGA).[3]
-
Morphology: Scanning Electron Microscopy (SEM).[6]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the oxidative polymerization of N¹-Phenylbenzene-1,3-diamine.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting issues in polymerization.
References
Optimization of curing conditions for N1-Phenylbenzene-1,3-diamine based epoxies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N1-Phenylbenzene-1,3-diamine and similar aromatic amine-cured epoxy systems.
Disclaimer
Direct quantitative curing data for this compound is not widely published. The data and recommendations provided herein are substantially based on studies of a structurally similar aromatic amine, m-phenylenediamine (mPDA) . This information serves as a strong scientific baseline, but users should perform their own optimizations for the specific this compound system.
Troubleshooting Guide
Q1: My epoxy resin is not curing or remains tacky after the recommended time. What went wrong?
A1: Incomplete curing is a common issue that can stem from several factors:
-
Incorrect Stoichiometry: The mix ratio of epoxy resin to the amine hardener is critical. An excess of either component will result in unreacted molecules, leading to a soft or sticky final product. It is essential to calculate the stoichiometric amount based on the epoxy equivalent weight (EEW) of the resin and the active hydrogen equivalent weight of the amine. For epoxy-amine systems, one active hydrogen from the amine should be available for each epoxide group.[1]
-
Inadequate Mixing: The resin and hardener must be mixed thoroughly to ensure a homogeneous distribution. Scrape the sides and bottom of the mixing container multiple times to incorporate all the material.
-
Low Curing Temperature: Aromatic amines like this compound generally require elevated temperatures to achieve a full cure.[2] Room temperature curing will likely be insufficient. If the curing temperature is too low, the reaction rate will be very slow, and the polymer network will not fully form.[3][4]
-
Moisture Contamination: Water can interfere with the curing reaction. Ensure that all mixing equipment is dry and that the working environment has low humidity.
Q2: The cured epoxy has bubbles or voids. How can I prevent this?
A2: Bubbles are typically caused by trapped air or outgassing during the curing process.
-
Mixing Technique: Mix the resin and hardener slowly and deliberately to avoid introducing excessive air.
-
Degassing: After mixing, it is highly recommended to degas the mixture using a vacuum chamber to remove trapped air bubbles.
-
Pouring Technique: Pour the epoxy mixture slowly and in a thin stream to minimize air entrapment.
-
Controlled Heating Ramp Rate: A rapid increase in temperature can cause volatiles to escape, creating bubbles. A slower, controlled heating ramp during the initial curing stage is advisable.
Q3: The cured epoxy is brittle and has poor mechanical properties. How can I improve this?
A3: Brittleness can be a sign of an incomplete or improperly structured polymer network.
-
Optimize Curing Cycle: A multi-stage curing process (a lower temperature pre-cure followed by a higher temperature post-cure) is often beneficial for aromatic amine systems. This allows for initial gelation without excessive stress buildup, followed by the completion of the cross-linking at a higher temperature to maximize the glass transition temperature (Tg) and mechanical strength. A typical two-stage cure for an aromatic amine might involve heating at a moderate temperature (e.g., 80°C) followed by a post-cure at a higher temperature (e.g., 150°C to 170°C).[2]
-
Check Stoichiometry: As with incomplete curing, incorrect mix ratios can lead to a poorly formed network with suboptimal mechanical properties.
-
Post-Curing: Insufficient post-curing time or temperature will prevent the epoxy from reaching its full cross-link density and, consequently, its optimal mechanical properties and glass transition temperature.[3][4]
Q4: The glass transition temperature (Tg) of my cured epoxy is lower than expected. Why is this happening?
A4: The glass transition temperature is highly dependent on the degree of cure and the cross-link density of the polymer network.[3][4]
-
Incomplete Cure: The most common reason for a low Tg is an incomplete curing reaction. The Tg will increase with the degree of cure.
-
Sub-optimal Curing Schedule: The final Tg is influenced by the curing temperature. To achieve the maximum possible Tg for a given system, a post-cure temperature that is at least as high as the expected final Tg is often required.
-
Formulation Issues: The chemical structure of the epoxy and the hardener dictates the potential maximum Tg. Ensure that the formulation is appropriate for your target Tg.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a curing schedule for an this compound based epoxy?
A1: Based on data for the similar m-phenylenediamine, a two-stage cure is recommended. A good starting point would be a pre-cure at 80°C - 120°C for 1-2 hours , followed by a post-cure at 150°C - 190°C for 2-4 hours .[5] The optimal schedule will depend on the specific epoxy resin and desired properties.
Q2: How do I determine the correct mix ratio of resin to this compound?
A2: The mix ratio is determined by the stoichiometry of the epoxy-amine reaction. You will need the Epoxy Equivalent Weight (EEW) of your resin and the Amine Hydrogen Equivalent Weight (AHEW) of the this compound. The formula for calculating the parts by weight of hardener per 100 parts of resin (phr) is:
phr = (AHEW / EEW) * 100
The molecular weight of this compound (C12H12N2) is approximately 184.24 g/mol . It has three reactive amine hydrogens (two on the primary amine and one on the secondary amine). Therefore, its AHEW is approximately 184.24 / 3 = 61.41 g/eq.
Q3: What analytical techniques are used to characterize the curing process and final properties?
A3:
-
Differential Scanning Calorimetry (DSC): Used to determine the heat of reaction, the degree of cure, and the glass transition temperature (Tg). Non-isothermal DSC runs at different heating rates can be used to study the curing kinetics.[6]
-
Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the cured epoxy.
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the cured material, including the storage modulus, loss modulus, and a more precise measurement of the Tg.
-
Tensile Testing: Used to determine mechanical properties such as tensile strength, modulus, and elongation at break.
Q4: Can I cure this compound based epoxies at room temperature?
A4: It is not recommended. Aromatic amines have lower reactivity compared to aliphatic amines due to the electron-withdrawing nature of the aromatic ring. Elevated temperatures are necessary to achieve a sufficient degree of cure and to develop the desired high-performance properties, such as a high Tg and good mechanical strength.[2]
Data Presentation
The following tables summarize typical properties for epoxy systems cured with aromatic diamines, using m-phenylenediamine (mPDA) as a proxy for this compound.
Table 1: Isothermal Curing Parameters for DGEBA/mPDA Epoxy System
| Curing Temperature (°C) | Time to Maximum Reaction Rate (min) |
| 90 | 15.79 |
| 100 | 5.68 |
| 110 | 4.04 |
| 120 | 1.98 |
Source: Adapted from isothermal DSC data for an epoxy/mPDA system.[5]
Table 2: Thermal Properties of Aromatic Amine Cured Epoxies
| Curing Agent | Curing Schedule | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| m-phenylenediamine (mPDA) | 120°C for 3h + 190°C for 1.5h | ~150 - 160 | > 300 |
| Diaminodiphenyl sulfone (DDS) | 180°C for 3h | ~180 - 200 | > 350 |
Note: These are representative values and can vary significantly based on the specific epoxy resin and exact curing conditions.
Table 3: Mechanical Properties of Aromatic Amine Cured Epoxies
| Curing Agent | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| 3,3'-DDS | 88 | 2.22 |
| 4,4'-DDS | 80 | 2.10 |
Source: Data for a TGDDM epoxy cured with DDS isomers, illustrating typical mechanical properties for aromatic amine systems.[7]
Experimental Protocols
1. Protocol for Determining Curing Kinetics using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the heat of reaction and activation energy of the curing process.
-
Materials: Uncured epoxy/N1-Phenylbenzene-1,3-diamine mixture, DSC aluminum pans and lids, DSC instrument.
-
Procedure:
-
Accurately weigh 5-10 mg of the freshly prepared and mixed epoxy-amine formulation into a DSC pan.
-
Hermetically seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform non-isothermal scans at several different heating rates (e.g., 5, 10, 15, and 20 °C/min) from ambient temperature to approximately 300°C.
-
Record the heat flow as a function of temperature.
-
Integrate the area under the exothermic peak for each heating rate to determine the total heat of reaction (ΔH).
-
The peak exotherm temperature (Tp) will shift to higher temperatures with increasing heating rates.
-
Use methods such as the Kissinger or Ozawa-Flynn-Wall analysis on the data from the different heating rates to calculate the activation energy (Ea) of the curing reaction.
-
2. Protocol for Sample Preparation and Tensile Testing
-
Objective: To prepare cured epoxy samples and measure their tensile properties.
-
Materials: Epoxy/N1-Phenylbenzene-1,3-diamine mixture, dog-bone shaped silicone or metal mold, vacuum oven, universal testing machine (UTM).
-
Procedure:
-
Prepare the epoxy-amine mixture and degas under vacuum.
-
Carefully pour the mixture into the dog-bone shaped mold, avoiding air bubbles.
-
Place the mold in a programmable oven and apply the desired curing schedule (e.g., 2 hours at 100°C followed by 2 hours at 160°C).
-
After the curing cycle is complete, allow the mold to cool slowly to room temperature to prevent internal stresses.
-
Carefully demold the cured specimens.
-
Measure the dimensions of the gauge section of each specimen.
-
Conduct tensile testing on the specimens using a UTM according to ASTM D638 standards.
-
Record the tensile strength, modulus, and elongation at break.
-
Visualizations
Caption: Experimental workflow for preparation, curing, and analysis of epoxy samples.
Caption: Simplified reaction pathway for epoxy curing with a primary amine hardener.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. US2893973A - Liquefied m-phenylenediamine compositions for curing epoxy ether resins - Google Patents [patents.google.com]
- 3. epotek.com [epotek.com]
- 4. epotek.com [epotek.com]
- 5. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of m-Phenylenediamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of isomeric impurities from m-phenylenediamine (m-PDA) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in m-phenylenediamine derivatives?
The most common isomeric impurities are ortho-phenylenediamine (o-PDA) and para-phenylenediamine (p-PDA). These isomers are often formed as byproducts during the synthesis of m-PDA, typically from the nitration of nitrobenzene, which can yield 5-15% of ortho and para dinitrobenzene isomers.[1][2] The presence of these isomers, even in trace amounts, can negatively impact the stability, color, and performance of the final product.[2][3]
Q2: Why is it crucial to remove these isomeric impurities?
The presence of o- and p-isomers in m-phenylenediamine can lead to several issues:
-
Discoloration and Instability: Crude m-PDA, containing isomers, tends to darken rapidly when exposed to air, heat, or light, eventually becoming tarry.[1][2]
-
Decomposition of Diazonium Compounds: The ortho and para isomers have strong reducing properties that can cause the decomposition of diazonium compounds, which is problematic in azo dye manufacturing.[2]
-
Interference in Polymerization: For applications like curing agents for epoxy resins, the purity of m-PDA is critical. Impurities can affect the curing process and the properties of the final polymer.[3]
Q3: What are the primary methods for removing isomeric impurities from m-phenylenediamine?
Several methods can be employed to purify m-PDA and its derivatives:
-
Recrystallization: A common and effective method using various solvent systems.
-
Precipitation/Complexation: Involves the selective precipitation of o- and p-isomers by forming addition products with metal salts or chromates.[1][2][4]
-
Solvent Extraction: Utilizes a non-polar, water-immiscible solvent to extract impurities.[3]
-
Melt Crystallization: A technique that involves crystallizing the desired isomer from a molten state.[5][6]
-
Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for both analysis and preparative separation of isomers.[7][8]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Crystals do not form upon cooling. | The compound is too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. For m-PDA, consider ethyl acetate or acetonitrile. A mixture of methanol or ethanol with diethyl ether can also be effective.[9] |
| The solution is not saturated enough. | Reduce the amount of solvent used to dissolve the crude product. | |
| Oiling out occurs instead of crystallization. | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent. |
| The cooling rate is too fast. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. | |
| The purified product is still colored. | Colored impurities are co-precipitating with the product. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[10] |
| The product is oxidizing upon exposure to air. | Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). |
Precipitation/Complexation Issues
| Problem | Possible Cause | Suggested Solution |
| Low yield of purified m-PDA. | The precipitating agent is also forming a complex with the m-isomer. | Ensure the reaction conditions (temperature, concentration) are optimized for selective precipitation of o- and p-isomers. The formation of the addition product with ortho and para isomers is typically instantaneous.[1] |
| The precipitate is not being fully removed. | Use a fine filter paper or consider centrifugation to ensure complete removal of the precipitated complex.[1] | |
| The final product is contaminated with the metal salt. | Incomplete removal of the precipitating agent. | Wash the filtered solution or the final product thoroughly with an appropriate solvent to remove any residual metal salts. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from n-Butanol
This protocol is adapted from a procedure for the recrystallization of m-phenylenediamine.[9]
-
Dissolution: To 1 gram of crude m-phenylenediamine, add 2 ml of n-butanol.
-
Stirring: Stir the solution for 1 hour at ambient temperature.
-
Heating: Increase the temperature from room temperature to 90°C at a rate of 10°C/hour to completely dissolve the solid.
-
Cooling: Decrease the temperature by 10°C every 30 minutes until the solution reaches room temperature.
-
Crystallization: Leave the solution at ambient temperature for 24 hours to allow for the formation of colorless crystals.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold n-butanol.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Purification by Precipitation with a Heavy Metal Salt
This protocol is based on a patented method for the purification of m-phenylenediamine.[1]
-
Dissolution: Dissolve 150 g of commercial m-phenylenediamine in 1250 ccs of water and heat to 80°C.
-
Precipitation: At 80°C, add 25 g of nickel chloride to the solution.
-
Digestion: Maintain the solution at 80-85°C for 30 minutes.
-
Filtration: Filter the hot solution to remove the precipitated addition product of the metal salt with the o- and p-isomers.
-
Solvent Removal: Distill off the water from the filtrate.
-
Final Purification: Subject the resulting material to vacuum distillation to obtain a practically colorless product.
Data Presentation
Table 1: Comparison of Purification Methods for m-Phenylenediamine
| Method | Reagents/Solvents | Key Parameters | Reported Purity/Yield | Reference |
| Recrystallization | n-Butanol | Slow cooling | Colorless crystals | [9] |
| Precipitation | Nickel Chloride, Water | 80-85°C | Practically colorless product, stable to light, heat, and air | [1] |
| Precipitation | Sodium Bichromate, Water | 80-85°C | Stable, colorless product in good yield | [2] |
| Melt Crystallization | None (heating and cooling) | Cooling to 57°C, then 50°C | High purity | [5] |
| Solvent Extraction | Non-polar, water-immiscible solvent (e.g., hexane) | 60-80°C | Improved, stable m-phenylenediamine | [3] |
Visualizations
Caption: Workflow for the purification of m-phenylenediamine derivatives by recrystallization.
Caption: Logical relationship in the selective precipitation of isomeric impurities.
References
- 1. US2946821A - Purification of m-phenylenediamine - Google Patents [patents.google.com]
- 2. US2946822A - Purification of m-phenylenediamine - Google Patents [patents.google.com]
- 3. US3203994A - Purification of meta-phenylenediamine - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. CN114249658A - Method for preparing polymerization-grade m-phenylenediamine through melt crystallization and recycling mother liquor - Google Patents [patents.google.com]
- 6. Method for preparing polymer-grade m-phenylenediamine through melt crystallization and recycling mother liquor - Eureka | Patsnap [eureka.patsnap.com]
- 7. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Thermal Degradation of N1-Phenylbenzene-1,3-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of N1-Phenylbenzene-1,3-diamine under thermal stress.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under thermal stress?
A1: While specific experimental data for this compound is limited in publicly available literature, based on the general behavior of aromatic amines under thermal stress, several degradation pathways can be anticipated. These include oxidation, polymerization, and fragmentation. Oxidation can lead to the formation of colored quinone-imine type structures. At elevated temperatures, polymerization can occur, leading to higher molecular weight species and potentially insoluble materials. Fragmentation may involve the cleavage of the C-N bond between the phenyl ring and the amine group, leading to smaller aromatic and non-aromatic molecules.
Q2: My sample of this compound has changed color after heating. What could be the cause?
A2: Color change, often to shades of red or purple, is a common observation when aromatic amines are exposed to heat and air.[1][2] This is typically due to the formation of oxidized species, such as quinone-imines, which are highly conjugated and absorb visible light. The presence of even trace amounts of oxygen can facilitate these reactions at elevated temperatures. To minimize color change, it is crucial to conduct thermal stress experiments under a strictly inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing unexpected peaks in my HPLC chromatogram after thermal stress testing. How can I identify these new compounds?
A3: The appearance of new peaks in your HPLC chromatogram indicates the formation of degradation products. To identify these compounds, hyphenated techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are highly effective.[3] HPLC-MS provides both the retention time from the HPLC separation and the mass-to-charge ratio (m/z) from the mass spectrometer, which can be used to determine the molecular weights of the degradation products. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions. For volatile degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable complementary technique.[4]
Q4: After heating my sample, I've noticed the formation of insoluble material. What is happening?
A4: The formation of insoluble material upon heating this compound is likely due to polymerization reactions. At high temperatures, aromatic amines can undergo condensation reactions to form higher molecular weight oligomers or polymers. These larger molecules may have reduced solubility in the solvent used for your analysis, leading to precipitation. To investigate this, you could try to isolate the insoluble material and analyze it using techniques suitable for polymers, such as Gel Permeation Chromatography (GPC) or spectroscopic methods like FT-IR and NMR after dissolution in a suitable solvent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the thermal degradation analysis of this compound.
Issue 1: Inconsistent Degradation Profile Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Heating Rate or Temperature Control | Ensure your heating apparatus (e.g., oven, heating block) is properly calibrated and provides uniform and stable temperature control. Use a calibrated thermometer or thermocouple to monitor the temperature of the sample directly, if possible. |
| Variable Oxygen Exposure | Even small amounts of oxygen can significantly impact the degradation pathway of aromatic amines. Ensure a consistent and high-purity inert atmosphere (nitrogen or argon) is maintained in all experiments. If using a sealed vial, ensure the seal is robust at the experimental temperature. |
| Sample Purity Variations | Impurities in the starting material can act as catalysts or participate in degradation reactions, leading to inconsistent results. Use a well-characterized, high-purity starting material for all experiments. |
| Inconsistent Sample Preparation | Ensure that the sample is prepared consistently for each experiment, including the amount of material and the type and volume of any solvent used. |
Issue 2: Difficulty in Achieving Targeted Degradation Levels
| Possible Cause | Troubleshooting Steps |
| Temperature is too low or too high | If degradation is too low, incrementally increase the temperature (e.g., in 10°C steps).[5] If degradation is too rapid and extensive, decrease the temperature. The Arrhenius equation describes the relationship between temperature and reaction rate, indicating that even small temperature changes can have a significant impact.[1] |
| Duration of heating is not optimized | For a given temperature, adjust the heating time to achieve the desired level of degradation. It is recommended to perform time-course experiments at a fixed temperature to understand the degradation kinetics. |
| Matrix Effects (if in solution) | The solvent can influence the degradation pathway and rate. If working in solution, consider the polarity and reactivity of the solvent. It may be beneficial to perform initial studies on the solid material to understand its intrinsic thermal stability. |
Experimental Protocols
Protocol 1: Thermal Stress Testing of this compound (Solid State)
Objective: To evaluate the thermal stability of solid this compound and identify potential degradation products.
Materials:
-
This compound (high purity)
-
Small glass vials with inert caps (e.g., PTFE-lined septa)
-
Nitrogen or Argon gas (high purity)
-
Calibrated laboratory oven or heating block
-
Analytical balance
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.
-
Purge the vial with a gentle stream of inert gas for 1-2 minutes to displace any air.
-
Immediately seal the vial tightly.
-
Place the vial in a pre-heated oven or heating block at the desired temperature (e.g., start with 150°C).
-
Heat for a specified duration (e.g., 24 hours).
-
After the specified time, remove the vial and allow it to cool to room temperature.
-
Visually inspect the sample for any changes in color or appearance.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) for analysis by HPLC or HPLC-MS.
Protocol 2: Analysis of Degradation Products by HPLC-UV
Objective: To separate and quantify the parent compound and its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the parent compound).
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the thermally stressed sample by dissolving it in the mobile phase or a compatible solvent.
-
Inject the standard and the stressed sample into the HPLC system.
-
Identify the peak corresponding to the parent compound by comparing the retention time with the standard.
-
New peaks in the chromatogram of the stressed sample represent degradation products.
-
Integrate the peak areas to determine the percentage of the parent compound remaining and the relative amounts of the degradation products.
Data Presentation
Quantitative data from thermal degradation studies should be summarized in a clear and structured format to facilitate comparison.
Table 1: Example of Thermal Degradation Data for this compound
| Temperature (°C) | Time (hours) | % Parent Remaining | % Degradation Product 1 | % Degradation Product 2 | Observations |
| 150 | 24 | 95.2 | 2.8 | 1.5 | Slight yellowing |
| 150 | 48 | 89.7 | 5.9 | 3.1 | Yellowing |
| 175 | 24 | 78.5 | 12.3 | 6.8 | Brown discoloration |
| 175 | 48 | 61.2 | 22.1 | 11.5 | Dark brown, some insoluble particles |
| 200 | 24 | 45.1 | 30.5 | 15.3 | Black, significant insoluble material |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Hypothetical Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound under thermal stress, involving oxidation and C-N bond cleavage.
References
Challenges in scaling up the production of N-phenyl-m-phenylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and scale-up of N-phenyl-m-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for N-phenyl-m-phenylenediamine?
A1: N-phenyl-m-phenylenediamine is typically synthesized through cross-coupling reactions. The most common laboratory-scale method is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aniline derivative with a protected m-phenylenediamine precursor. Another potential route is the Ullmann condensation. For industrial-scale production, the synthesis often starts with the reduction of m-dinitrobenzene to m-phenylenediamine, followed by a subsequent N-arylation step.
Q2: What are the primary challenges when scaling up the production of N-phenyl-m-phenylenediamine?
A2: Scaling up the production of N-phenyl-m-phenylenediamine presents several challenges:
-
Impurity Profile: Controlling the formation of isomers (o- and p-phenylenediamines) and by-products from side reactions is critical and can be more difficult at a larger scale.[1]
-
Reaction Control: Maintaining optimal temperature and stoichiometry is crucial to prevent the formation of di-substituted by-products.[2] Exothermic reactions require careful thermal management to avoid runaway reactions.
-
Product Stability: N-phenyl-m-phenylenediamine, like other phenylenediamines, is susceptible to oxidation and discoloration upon exposure to air, heat, or light, which can become more pronounced with longer processing times at scale.[3][4]
-
Purification: The removal of starting materials, catalysts, and by-products can be challenging. Distillation is often not commercially feasible due to the close boiling points of the isomers.[1]
Q3: How can the purity of crude N-phenyl-m-phenylenediamine be improved?
A3: Several methods can be employed to purify the crude product:
-
Recrystallization: This is a common and effective technique for removing impurities.[2]
-
Column Chromatography: Silica gel or basic alumina can be used to separate the desired product from starting materials and by-products.[2]
-
Solvent Extraction: Utilizing a non-polar, water-immiscible solvent can help in the purification and stabilization of the product.[3]
-
Chemical Treatment: Treatment with salts of heavy inorganic metals or chromates can precipitate isomeric impurities.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure the quality and purity of starting materials. - Increase reaction time or temperature, while monitoring for product degradation.[2] - Use a suitable catalyst if applicable.[2] |
| Formation of di-substituted by-product. | - Use a 1:1 molar ratio of the amine to the aryl halide.[2] - Add the aryl halide dropwise to the reaction mixture at a controlled temperature to manage the reaction rate.[2] | |
| Product loss during workup or purification. | - Optimize the extraction and recrystallization solvents.[2] - Ensure the pH is appropriately adjusted during aqueous workup to minimize product solubility in the aqueous phase.[2] | |
| Presence of Impurities | Unreacted starting materials. | - Monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC).[2] - Adjust the stoichiometry of the reactants.[2] |
| Formation of N,N'-diphenyl-m-phenylenediamine (di-substituted by-product). | - Maintain strict control over stoichiometry and reaction temperature.[2] - The di-substituted product can often be separated by column chromatography due to its different polarity.[2] | |
| Presence of isomeric impurities (o- and p-isomers). | - Start with highly purified m-phenylenediamine. - Employ purification methods such as treatment with heavy metal salts to precipitate isomers.[1] | |
| Product Discoloration | Oxidation of the amine groups. | - Handle the product under an inert atmosphere (e.g., nitrogen or argon). - Store the purified product in a cool, dark place, away from air and light.[3][4] |
| Reaction Fails to Proceed | Poor quality of reagents. | - Use freshly distilled or purified starting materials. - Verify the identity and purity of reagents using analytical techniques such as NMR or IR spectroscopy. |
| Inappropriate solvent. | - Select a solvent in which all reactants are soluble and that is inert to the reaction conditions. |
Quantitative Data Summary
| Product | Synthesis Method | Scale | Yield | Purity | Source |
| N-methyl-o-phenylenediamine dihydrochloride | Reduction of N-methyl o-nitroaniline with iron powder | Lab | 90.0% | >99% | [6] |
| p-Phenylenediamine | Reduction of p-aminoazobenzene | Lab | 91.9% | 99.8% | [7] |
| m-Phenylenediamine | Catalytic hydrogenation of m-dinitrobenzene | Lab | 98.5% | 99% | [8] |
Experimental Protocols
Synthesis of N-phenyl-m-phenylenediamine via Buchwald-Hartwig Amination (Lab-Scale)
This protocol is adapted from a similar synthesis for N-phenyl-p-phenylenediamine.[9]
1. Reaction Setup:
-
In a nitrogen-purged glovebox, add 3-bromoaniline (1.0 eq), aniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq) to a dry Schlenk flask.
2. Solvent Addition:
-
Add anhydrous toluene to the flask via syringe.
3. Reaction:
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
4. Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
5. Extraction:
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
6. Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-phenyl-m-phenylenediamine.
7. Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Experimental workflow for the lab-scale synthesis of N-phenyl-m-phenylenediamine.
Caption: Key challenges and mitigation strategies for scaling up N-phenyl-m-phenylenediamine production.
References
- 1. US2946821A - Purification of m-phenylenediamine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US3203994A - Purification of meta-phenylenediamine - Google Patents [patents.google.com]
- 4. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US2946822A - Purification of m-phenylenediamine - Google Patents [patents.google.com]
- 6. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]
- 7. US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents [patents.google.com]
- 8. CN101323579A - A kind of method for preparing m-phenylenediamine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Improving the solubility of N1-Phenylbenzene-1,3-diamine for reaction processes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N1-Phenylbenzene-1,3-diamine for various reaction processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound (also known as N-phenyl-m-phenylenediamine) is an aromatic amine with the chemical formula C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol . It has a melting point of 76-77°C and a boiling point of 190°C at 2 Torr. The free base form of this compound has very low solubility in water (>27.6 µg/mL), while its hydrochloride salt demonstrates excellent water solubility.[1][2] Generally, aromatic amines like this compound exhibit moderate solubility in polar organic solvents and poor solubility in non-polar solvents.
Q2: Why is my this compound not dissolving in the reaction solvent?
Several factors can contribute to the poor solubility of this compound:
-
Incorrect Solvent Choice: The principle of "like dissolves like" is crucial. Aromatic amines have moderate polarity and will dissolve best in solvents with similar characteristics. Non-polar solvents such as hexane or toluene are generally poor choices.
-
Low Temperature: Solubility is often temperature-dependent. Attempting to dissolve the compound at room temperature may not be sufficient.
-
Compound Form: You may be using the free base, which is significantly less soluble in aqueous solutions compared to its salt form.
-
Concentration: The amount of this compound you are trying to dissolve may exceed its solubility limit in the chosen volume of solvent.
Q3: Can I improve the solubility by heating the mixture?
Yes, in many cases, gently heating the solvent while stirring can significantly increase both the rate of dissolution and the solubility of this compound. However, it is crucial to consider the thermal stability of the compound and the boiling point of the solvent to avoid degradation or solvent loss. For reaction processes, ensure that the heating method is compatible with the reaction conditions.
Q4: What is the difference in solubility between this compound and its hydrochloride salt?
The hydrochloride salt of this compound is formed by reacting the basic amine with hydrochloric acid. This salt is an ionic compound and, as a result, exhibits significantly higher solubility in polar solvents, particularly water, compared to the neutral free base.[1]
Troubleshooting Guides
Issue 1: this compound is poorly soluble in the selected organic solvent.
Solution 1: Optimize Solvent Selection
Refer to the solubility data of a closely related compound, m-phenylenediamine, to guide your choice of solvent. Polar aprotic solvents like acetonitrile and polar protic solvents like methanol and ethanol are good starting points.
Quantitative Solubility Data for m-Phenylenediamine (a related compound) at various temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility |
| Water | 278.15 | 0.0093 |
| 313.15 | 0.1533 | |
| Methanol | 278.15 | 0.1668 |
| 313.15 | 0.5589 | |
| Ethanol | 278.15 | 0.1072 |
| 313.15 | 0.5356 | |
| Acetonitrile | 278.15 | 0.1717 |
| 313.15 | 0.6438 |
Data for m-phenylenediamine, a structurally similar compound, is provided as a reference.
Solution 2: Employ a Co-solvent System
A co-solvent system can modulate the polarity of the primary solvent to better match that of this compound.
Experimental Protocol: Improving Solubility with a Co-solvent
-
Initial Dissolution: Attempt to dissolve the this compound in a small amount of a "good" solvent where it shows higher solubility (e.g., ethanol, methanol, or acetonitrile).
-
Co-solvent Addition: Gradually add the "poor" reaction solvent to the solution from step 1 while stirring.
-
Observe for Precipitation: Monitor the solution for any signs of precipitation. If the compound remains in solution, you have created a suitable co-solvent system.
-
Optimization: Experiment with different ratios of the "good" and "poor" solvents to find the optimal mixture that maintains solubility and is compatible with your reaction conditions. A common starting point is a 1:4 or 1:9 ratio of the "good" solvent to the "poor" solvent, which can be adjusted as needed.
Solution 3: Utilize Surfactants
Surfactants can increase the solubility of hydrophobic compounds in a solvent through the formation of micelles.
Experimental Protocol: Enhancing Solubility with Surfactants
-
Surfactant Selection: Choose a surfactant that is compatible with your reaction. Non-ionic surfactants like Tween 80 or ionic surfactants like sodium dodecyl sulfate (SDS) are common choices.
-
Preparation of Surfactant Solution: Prepare a stock solution of the surfactant in your reaction solvent. A typical starting concentration is 1-5% (w/v).
-
Dissolution: Attempt to dissolve the this compound in the surfactant solution with stirring. Gentle heating can be applied if necessary.
-
Concentration Adjustment: If solubility is still an issue, gradually increase the surfactant concentration. Be mindful that higher surfactant concentrations can sometimes complicate product purification.
Issue 2: The reaction requires an aqueous medium, but this compound is insoluble in water.
Solution: pH Adjustment by Forming a Hydrochloride Salt
Converting the free base of this compound to its hydrochloride salt will dramatically increase its aqueous solubility.
Experimental Protocol: In-situ Formation of this compound Hydrochloride
-
Suspension: Suspend the this compound free base in the aqueous reaction medium.
-
Acidification: Slowly add a stoichiometric amount of dilute hydrochloric acid (e.g., 1 M HCl) to the suspension while stirring. The amount of acid needed will be equivalent to the moles of the diamine.
-
Dissolution: Continue stirring until the solid has completely dissolved, indicating the formation of the soluble hydrochloride salt.
-
pH Check: Check the pH of the solution to ensure it is acidic. If the reaction is pH-sensitive, you may need to add a buffer or adjust the final pH with a base after dissolution.
Visual Guides
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing the solubility of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of N1-Phenylbenzene-1,3-diamine
This guide provides a comparative overview of analytical methodologies for the characterization of N1-Phenylbenzene-1,3-diamine, a chemical intermediate of interest to researchers, scientists, and drug development professionals. The following sections detail various analytical techniques, present quantitative performance data from closely related compounds to establish expected benchmarks, and provide comprehensive experimental protocols.
Overview of Analytical Techniques
The primary analytical techniques for the characterization and quantification of this compound and related aromatic amines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods. The choice of method depends on the analytical objective, such as purity assessment, impurity profiling, or quantitative determination in various matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC with UV detection is the most common approach.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, particularly for volatile and thermally stable compounds. For aromatic amines like this compound, derivatization is often necessary to improve volatility and chromatographic performance.
Spectroscopic Methods , including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for the structural elucidation and confirmation of this compound.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of analytical methods for compounds structurally similar to this compound. These values provide a benchmark for methods that would be validated for the target analyte.
Table 1: HPLC Method Performance for Phenylenediamine Analogs
| Parameter | N-Methyl-o-phenylenediamine dihydrochloride[1] | m/o/p-Phenylenediamine[2] | p-Phenylenediamine[3] |
| Linearity (Range) | 7.52 - 22.56 µg/g | Not Specified | 5 - 28 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | Not Specified | > 0.999 |
| Limit of Detection (LOD) | 2.53 µg/g | 10 ppb (for isomers) | Not Specified |
| Limit of Quantitation (LOQ) | 7.52 µg/g | Not Specified | Not Specified |
| Accuracy (% Recovery) | 90.68 - 110.21% | Not Specified | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified | Not Specified |
Table 2: GC-MS Method Performance for Phenylenediamine Analogs
| Parameter | m/o/p-Phenylenediamine (OSHA Method)[4] | p-Phenylenediamine (with derivatization)[5] |
| Linearity (Range) | Not Specified | 0.1 - 25 mg/mL |
| Correlation Coefficient (r²) | Not Specified | 0.99 |
| Detection Limit (Analytical) | m: 0.14, o: 0.53, p: 0.11 ng/injection | Not Specified |
| Detection Limit (Overall) | m: 56, o: 211, p: 44 ng/sample | Not Specified |
| Quantitation Limit | m: 56, o: 211, p: 44 ng/sample | Not Specified |
| Recovery | > 98% (m, p), > 84% (o) after 15 days | Not Specified |
| Precision (CV) | 0.0063 (m), 0.0095 (o), 0.0090 (p) | Not Specified |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are based on methods for closely related compounds and should be validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from a validated method for N-methyl-o-phenylenediamine dihydrochloride.[1]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Kromasil C18, 150 x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient of Buffer (pH 3.0) and Acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to prepare a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a concentration within the calibration range. Filter the solution through a 0.45 µm filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
This protocol is based on a method for the determination of p-phenylenediamine in hair dyes.[5] Derivatization is often required for the analysis of phenylenediamines by GC to improve their volatility and peak shape.[6]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Derivatization Reagent: Benzaldehyde.[5]
-
Derivatization Procedure:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol).
-
Add an excess of benzaldehyde and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to facilitate the formation of the imine derivative.
-
Extract the derivative into an organic solvent (e.g., ethyl acetate).
-
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the typical experimental workflows for the HPLC-UV and GC-MS analysis of this compound.
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS with Derivatization Workflow.
References
- 1. VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O- PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES | Semantic Scholar [semanticscholar.org]
- 2. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. ijpsr.com [ijpsr.com]
- 4. osha.gov [osha.gov]
- 5. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
A Comparative Guide to HPLC and GC-MS Analysis for N-phenyl-m-phenylenediamine Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for N-phenyl-m-phenylenediamine (more commonly referred to as m-phenylenediamine or 1,3-diaminobenzene), a key intermediate in the synthesis of various polymers, dyes, and pharmaceuticals. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of m-phenylenediamine. We present a detailed examination of their respective methodologies, performance characteristics, and suitability for identifying and quantifying impurities.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating non-volatile and thermally labile compounds.[1] It is particularly well-suited for the direct analysis of aromatic amines like m-phenylenediamine. Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, offers exceptional separation efficiency and definitive identification capabilities, making it a gold standard for volatile and semi-volatile compound analysis.[1][2] However, due to the polar nature and lower volatility of m-phenylenediamine, derivatization is often a necessary step to facilitate its analysis by GC-MS.[3][4]
Comparison of HPLC and GC-MS for m-Phenylenediamine Analysis
The choice between HPLC and GC-MS for m-phenylenediamine purity analysis depends on several factors, including the specific impurities of interest, required sensitivity, and the desired level of structural information.
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with mass spectrometric detection. |
| Sample Volatility | Suitable for non-volatile and thermally unstable compounds.[1][2] | Requires volatile and thermally stable analytes. Derivatization is necessary for m-phenylenediamine.[3][4] |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | More complex, requiring a derivatization step to increase volatility and thermal stability.[3][4] |
| Sensitivity | Good sensitivity, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[2] | Excellent sensitivity, often reaching the parts-per-billion (ppb) to parts-per-trillion (ppt) range, especially with selected ion monitoring (SIM).[2][5] |
| Specificity | Good specificity with UV detection, but co-elution can be a challenge. Diode array detectors can provide spectral information for peak purity assessment. | High specificity due to mass spectrometric detection, providing structural information for definitive peak identification.[1] |
| Analysis Time | Can be relatively fast, with modern UHPLC systems offering rapid separations. | Analysis time can be longer due to the derivatization step and chromatographic run time. |
| Common Impurities Detected | Isomeric impurities (o- and p-phenylenediamine), starting materials (e.g., m-dinitrobenzene), and degradation products.[6][7] | Volatile impurities and derivatized isomers and related substances. |
Experimental Protocols
HPLC Method for Purity Analysis of m-Phenylenediamine
This method is adapted from established protocols for the analysis of phenylenediamine isomers.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm[6]
-
Mobile Phase: Acetonitrile:Water (40:60) with 0.1% Sulfuric Acid[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV at 200 nm[6]
-
Injection Volume: 1 µL[6]
-
Sample Preparation: Dissolve 0.3 mg/mL of m-phenylenediamine in a 50:50 mixture of acetonitrile and water.[6]
Expected Performance:
-
Limit of Detection (LOD): Approximately 10 ppb (200 nm).[6] Note that the LOD can vary between laboratories and instruments.
GC-MS Method for Purity Analysis of m-Phenylenediamine (with Derivatization)
This protocol is based on methods developed for the analysis of p-phenylenediamine and other aromatic amines, which require derivatization.[3][4]
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Data acquisition and processing software
Derivatization Procedure (using Benzaldehyde):
-
Transform the analyte into its corresponding imine derivative by reacting with benzaldehyde.[3][4]
-
This derivatization of the two amino functions enhances the instrumental response.[3][4]
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized m-phenylenediamine and its impurities.
Impurity Profiling
A thorough understanding of potential impurities is crucial for developing a robust purity method. Common impurities in m-phenylenediamine include:
-
Isomers: o-phenylenediamine and p-phenylenediamine are common process-related impurities.[7]
-
Starting Materials: Residual m-dinitrobenzene from the synthesis process.
-
Degradation Products: Phenylenediamines are susceptible to oxidation, leading to the formation of colored impurities, especially when exposed to air and light.[6] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.
Visualization of Analytical Workflows
Caption: Workflow for HPLC Purity Analysis of m-Phenylenediamine.
Caption: Workflow for GC-MS Purity Analysis of m-Phenylenediamine.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of m-phenylenediamine.
-
HPLC is a robust and straightforward method for routine quality control, offering good sensitivity and ease of use without the need for derivatization. It is particularly effective for quantifying known impurities and monitoring stability.
-
GC-MS , while requiring a more involved sample preparation process due to derivatization, provides unparalleled specificity and sensitivity.[3][4] It is the method of choice for identifying unknown impurities and for trace-level analysis.
The selection of the most appropriate technique will depend on the specific analytical requirements of the researcher or drug development professional. For routine purity assays where the impurity profile is well-characterized, HPLC is often sufficient. For in-depth impurity identification, trace analysis, and method validation, the confirmatory power of GC-MS is invaluable. In many cases, the use of both techniques can provide a comprehensive and orthogonal approach to ensuring the quality and purity of N-phenyl-m-phenylenediamine.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3203994A - Purification of meta-phenylenediamine - Google Patents [patents.google.com]
- 7. US2946821A - Purification of m-phenylenediamine - Google Patents [patents.google.com]
A Comparative Performance Analysis of N1-Phenylbenzene-1,3-diamine and m-phenylenediamine in Polyamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of polyamides synthesized from N1-Phenylbenzene-1,3-diamine and the traditional aramid monomer, m-phenylenediamine. The introduction of a phenyl group on one of the amine nitrogens in this compound significantly alters the polymer's properties, offering a trade-off between processability and ultimate performance. This analysis is based on established principles of polymer chemistry and data from analogous systems, as direct comparative studies are limited.
Executive Summary
Polyamides derived from m-phenylenediamine are renowned for their exceptional thermal stability and mechanical strength, making them suitable for high-performance applications. However, their strong intermolecular hydrogen bonding leads to poor solubility, posing significant challenges for processing. In contrast, polyamides synthesized from This compound are anticipated to exhibit enhanced solubility in organic solvents. This improvement in processability is attributed to the steric hindrance from the pendant phenyl group, which disrupts the otherwise regular chain packing and hydrogen bonding. This benefit, however, may be accompanied by a modest reduction in thermal stability and mechanical properties compared to their unsubstituted counterparts.
Data Presentation: Comparative Properties
| Property | Polyamide from this compound (Expected) | Polyamide from m-phenylenediamine (Reported) |
| Solubility | Good solubility in polar aprotic solvents (e.g., NMP, DMAc, DMF)[1][2] | Generally insoluble or poorly soluble in organic solvents, often requiring the addition of salts (e.g., LiCl, CaCl2) for dissolution[3] |
| Thermal Stability (Glass Transition Temp., Tg) | Expected to be lower than the corresponding m-phenylenediamine-based polyamide. | High Tg, typically in the range of 270-280°C for poly(m-phenylene isophthalamide) (MPIA)[3] |
| Thermal Stability (Decomposition Temp., Td) | May show a slight decrease compared to the unsubstituted polyamide, but still expected to be high. | Excellent thermal stability, with decomposition temperatures typically above 400°C[3] |
| Mechanical Strength (Tensile Strength) | Expected to be slightly lower due to reduced intermolecular forces. | High tensile strength, a hallmark of aramid fibers. |
| Mechanical Modulus | Likely to be lower as a result of disrupted chain packing. | High modulus, contributing to the rigidity and strength of the material. |
| Processability | Significantly improved due to enhanced solubility. | Difficult to process from solution due to high viscosity and poor solubility. |
Experimental Protocols
A common and effective method for the laboratory-scale synthesis of these aromatic polyamides is low-temperature solution polycondensation . This technique allows for the formation of high molecular weight polymers under relatively mild conditions.
General Procedure for Low-Temperature Solution Polycondensation:
-
Diamine Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, the diamine (m-phenylenediamine or this compound) is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). If necessary for the unsubstituted diamine, a salt like lithium chloride (LiCl) is added to the solvent to enhance the solubility of the resulting polymer.
-
Cooling: The solution is cooled to a low temperature, typically between 0°C and -15°C, using an ice-salt bath to control the reaction rate and prevent side reactions.
-
Diacid Chloride Addition: The diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) is added to the stirred diamine solution in solid form or as a solution in the same solvent, portion-wise over a period of time to manage the exothermic reaction.
-
Polymerization: The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature, with stirring continued for an extended period (typically 12-24 hours) to ensure high molecular weight is achieved. The viscosity of the solution will increase significantly as the polymerization progresses.
-
Polymer Precipitation: The viscous polymer solution is then poured into a non-solvent, such as methanol or ethanol, with vigorous stirring to precipitate the polyamide.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent and then with hot water to remove any unreacted monomers, solvent, and by-products (like HCl neutralized by any added base, or residual salts). The final polymer is then dried in a vacuum oven at an elevated temperature (e.g., 80-120°C) until a constant weight is achieved.
Characterization Techniques:
-
Solubility: Qualitative assessment by attempting to dissolve the polymer in various solvents at a specific concentration (e.g., 1% w/v) at room temperature or with gentle heating.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature (Td), typically performed under a nitrogen atmosphere at a heating rate of 10°C/min.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), typically run at a heating rate of 10-20°C/min under a nitrogen atmosphere.
-
-
Mechanical Testing: Tensile strength, Young's modulus, and elongation at break are measured on thin films cast from polymer solutions using a universal testing machine according to ASTM standards.
Mandatory Visualizations
References
A Comparative Guide to the Thermal Stability of Aromatic Polymers: Focus on N1-Phenylbenzene-1,3-diamine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of aromatic polymers, with a specific focus on those synthesized using N-substituted phenylenediamines and their structural analogs. Due to a lack of extensive publicly available data on polymers derived directly from N1-Phenylbenzene-1,3-diamine, this report leverages experimental data from polymers synthesized with structurally similar aromatic diamines, such as m-phenylenediamine, to provide a valuable comparative framework. The thermal behavior is primarily assessed through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering insights into the thermal stability and phase transitions of these materials.
Comparative Thermal Analysis Data
The following tables summarize key thermal properties of various aromatic polymers, including polyamides and polyimides, derived from aromatic diamines. This data, gathered from multiple research sources, allows for a comparative assessment of their thermal stability.
Table 1: Thermogravimetric Analysis (TGA) Data for Aromatic Polyamides
| Polymer System | Td10 (°C) (10% Weight Loss) | Char Yield at 800°C (%) | Reference |
| Polyamides from pentadecylbenzene-1,3-diamine | 460 (in N2) | Not Specified | [1] |
| Polyamides with sulfoxide and trifluoromethyl groups | 362 - 433 (in N2) | Not Specified | [2] |
| Polyamides from BIPX and aromatic diamines | 480 - 492 | 47.8 - 56.7 | [3] |
| Polyamides with triptycene groups | >500 | >66 | [1] |
| Poly(m-phenylenediamine) | >560 | >17 (at 700°C) | [4] |
Table 2: Differential Scanning Calorimetry (DSC) Data for Aromatic Polymers
| Polymer System | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Reference |
| Polyamides from 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene | 237 - 254 | Amorphous | [2] |
| Polyamides with sulfoxide and trifluoromethyl groups | 230 - 323 | Not Specified | [2] |
| Poly(amide imide)s | 128 - 320 | Not Specified | [5] |
| Polyamides from BIPX and aromatic diamines | 241 - 359 | Amorphous | [3] |
| Silylated Aromatic Polyimides | 230 - 270 | Not Specified | [6] |
| Polyimides with (1-piperidinyl)triphenylamine moieties | 288 - 318 | Not Specified | [6] |
Experimental Protocols
The following are generalized experimental methodologies for the key analytical techniques cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a high-precision balance within a furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere, which is typically an inert gas like nitrogen or a reactive gas like air.
-
The instrument continuously records the weight of the sample as a function of temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs.
-
The char yield is the percentage of the initial mass remaining at the end of the experiment, typically at a high temperature (e.g., 800 °C).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Methodology:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in a furnace and heated or cooled at a controlled rate (e.g., 10 °C/min or 20 °C/min).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The glass transition is observed as a step-like change in the baseline of the heat flow curve.
-
Melting and crystallization are observed as endothermic and exothermic peaks, respectively.
Polymer Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis of aromatic polymers and their subsequent thermal analysis.
Caption: Workflow for Polymer Synthesis and Thermal Analysis.
References
A Comparative Analysis of N1-Phenylbenzene-1,3-diamine and Other Diamine Curing Agents for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
In the formulation of high-performance epoxy resins, the selection of an appropriate curing agent is paramount, as it fundamentally dictates the thermomechanical properties and overall performance of the final thermoset. This guide provides an objective comparison of N1-Phenylbenzene-1,3-diamine, also known as m-phenylenediamine (m-PDA), against other widely used diamine curing agents: 4,4'-Diaminodiphenylmethane (DDM), Diethyltoluenediamine (DETDA), and Isophorone Diamine (IPDA). The information presented is supported by experimental data from various scientific studies to aid researchers in selecting the optimal curing agent for their specific applications.
Performance Overview
Diamine curing agents are broadly categorized into aromatic and cycloaliphatic amines, each imparting distinct characteristics to the cured epoxy network. Aromatic amines, such as m-PDA, DDM, and DETDA, are known for imparting high thermal stability and mechanical strength due to the rigid aromatic structures they introduce into the polymer network.[1][2] Cycloaliphatic amines like IPDA offer a balance of properties, including good chemical resistance, mechanical strength, and lower yellowing, making them suitable for coating applications.[3]
This compound (m-PDA) , an aromatic diamine, is recognized for producing cured resins with high heat distortion resistance.[4] It is a tetrafunctional molecule, meaning each molecule can react with four epoxy groups, leading to a densely cross-linked network.[5] This high cross-link density contributes to its excellent thermal and mechanical properties.[5][6]
4,4'-Diaminodiphenylmethane (DDM) is another aromatic diamine that is widely used to achieve high-performance epoxy matrices. It is known for creating highly cross-linked networks that result in excellent mechanical properties, thermal stability, and chemical resistance.[7]
Diethyltoluenediamine (DETDA) is a liquid aromatic diamine that offers enhanced hardness and rigidity to cured epoxy systems.[8] It provides a more moderate cure speed compared to some other amines, which can be advantageous for certain processing applications.[8]
Isophorone Diamine (IPDA) is a cycloaliphatic diamine that provides a good balance of properties, including excellent chemical resistance and mechanical strength.[9] It is also noted for its lower tendency to yellow compared to some aromatic amines, which is a desirable characteristic for coatings and adhesives where aesthetics are important.[3]
Quantitative Performance Data
The following tables summarize the key performance indicators for epoxy resins cured with the aforementioned diamine agents. It is important to note that the data is collated from different studies, which may have used varying epoxy resins and curing conditions. Therefore, these values should be considered as representative rather than absolute for direct comparison.
Table 1: Thermal Properties of Cured Epoxy Resins
| Curing Agent | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Source |
| This compound (m-PDA) | 160 | ~375 (T5%) | [5][10] |
| 4,4'-Diaminodiphenylmethane (DDM) | 180 - 220 | >350 | [11] |
| Diethyltoluenediamine (DETDA) | Not explicitly found | Not explicitly found | |
| Isophorone Diamine (IPDA) | 158 - 180 | ~350 | [11][12] |
Note: T5% refers to the temperature at which 5% weight loss occurs during thermogravimetric analysis.
Table 2: Mechanical Properties of Cured Epoxy Resins
| Curing Agent | Tensile Strength (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Source |
| This compound (m-PDA) | 85.3 | Not explicitly found | Not explicitly found | [3] |
| 4,4'-Diaminodiphenylmethane (DDM) | 11,200 psi (~77.2) | 17,000 psi (~117.2) | 420,000 psi (~2.9) | [8] |
| Diethyltoluenediamine (DETDA) | 11,000 psi (~75.8) | 18,000 psi (~124.1) | 390,000 psi (~2.7) | [8] |
| Isophorone Diamine (IPDA) | 6.4 x 103 psi (~44.1) | 12.2 x 103 psi (~84.1) | 377 x 103 psi (~2.6) | [12] |
Experimental Protocols
The data presented in this guide is typically generated using standardized test methods to ensure consistency and comparability. Detailed protocols for the key experiments are outlined below.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Purpose: To determine the glass transition temperature (Tg), a key indicator of the thermal stability of the cured epoxy resin.
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the cured epoxy resin is placed in an aluminum DSC pan.
-
The pan is hermetically sealed to prevent any loss of volatiles.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated in a DSC instrument at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
The Tg is identified as a step-like transition in the heat flow curve.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cure Behavior, Thermal and Mechanical Properties of Epoxy Resins with Arene Substitution Patterns of Phenylenediamines -Textile Science and Engineering | Korea Science [koreascience.kr]
- 4. US2893973A - Liquefied m-phenylenediamine compositions for curing epoxy ether resins - Google Patents [patents.google.com]
- 5. ijert.org [ijert.org]
- 6. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 7. researchgate.net [researchgate.net]
- 8. gantrade.com [gantrade.com]
- 9. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 11. benchchem.com [benchchem.com]
- 12. Epoxy Curatives - Dytek [dytek.invista.com]
- 13. epotek.com [epotek.com]
- 14. epotek.com [epotek.com]
Spectroscopic Validation of N-phenyl-m-phenylenediamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic validation of the structure of N-phenyl-m-phenylenediamine. Through a comparative analysis of experimental data from various spectroscopic techniques, this document aims to offer a clear and objective confirmation of its chemical structure. Data for N-phenyl-m-phenylenediamine is compared with its structural isomers and related compounds, N-phenyl-p-phenylenediamine and m-phenylenediamine, to highlight the distinguishing spectroscopic features.
Executive Summary
Spectroscopic analysis is an indispensable tool in chemical and pharmaceutical sciences for the elucidation and confirmation of molecular structures. This guide leverages data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to validate the structure of N-phenyl-m-phenylenediamine. By presenting a side-by-side comparison with related phenylenediamine derivatives, this document provides researchers with a reliable reference for the spectroscopic identification of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of N-phenyl-m-phenylenediamine and its comparators.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted for N-phenyl-m-phenylenediamine)
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| N-phenyl-m-phenylenediamine | Aromatic Protons | 6.2 - 7.3 |
| Amine Protons (-NH-, -NH₂) | Broad signal, ~3.5-5.5 | |
| m-phenylenediamine | Aromatic Protons | 6.08, 6.16, 6.83 |
| Amine Protons (-NH₂) ** | 3.53 | |
| N-phenyl-p-phenylenediamine | Aromatic Protons | 6.7 - 7.2 |
| Amine Protons (-NH-, -NH₂) ** | Broad signals |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for N-phenyl-m-phenylenediamine)
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N-phenyl-m-phenylenediamine | Aromatic Carbons | 105 - 150 |
| m-phenylenediamine | Aromatic Carbons | 101.9, 106.1, 130.0, 147.9 |
| N-phenyl-p-phenylenediamine | Aromatic Carbons | 115.1, 118.5, 121.2, 129.3, 134.6, 144.1 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | N-phenyl-m-phenylenediamine[1] | m-phenylenediamine | N-phenyl-p-phenylenediamine |
| N-H Stretch (amine) | 3300 - 3500 (broad) | 3300 - 3500 (broad) | 3300 - 3500 (broad) |
| C-H Stretch (aromatic) | 3000 - 3100 | 3000 - 3100 | 3000 - 3100 |
| C=C Stretch (aromatic) | 1500 - 1600 | 1500 - 1600 | 1500 - 1600 |
| C-N Stretch | 1250 - 1350 | 1250 - 1350 | 1250 - 1350 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| N-phenyl-m-phenylenediamine[2] | GC-MS (EI) | 184 | 183, 155, 128, 108, 77 |
| m-phenylenediamine | EI | 108 | 80, 53 |
| N-phenyl-p-phenylenediamine | EI | 184 | 183, 155, 92, 77 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm)[3][4] |
| N-phenyl-m-phenylenediamine | Not available | Not available |
| m-phenylenediamine | Acetonitrile | 215, 295 |
| Ethanol | 292 | |
| N-phenyl-p-phenylenediamine | DMSO | 199, 237, 299 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used to acquire the proton spectrum.
-
The spectral width is typically set to 16 ppm, centered around 6 ppm.
-
A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.
-
The relaxation delay is set to 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to acquire the carbon spectrum.
-
The spectral width is typically set to 220 ppm, centered around 120 ppm.
-
A larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.
-
The relaxation delay is set to 2-5 seconds.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[5][6]
-
Instrument: A benchtop FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is brought into firm contact with the crystal using a pressure clamp.
-
The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is collected over a range of 4000-400 cm⁻¹.[7]
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol) is injected into the GC inlet.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., HP-5MS) with a suitable temperature program to ensure good separation of components.
-
Ionization: As the sample elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, water). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
A baseline is recorded using a cuvette filled with the pure solvent.
-
The sample solution is placed in a quartz cuvette.
-
The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm for aromatic compounds).
-
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum.
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical structure.
Caption: Workflow for spectroscopic structure validation.
References
Purity Assessment of N1-Phenylbenzene-1,3-diamine: A Comparative Guide to Titrimetric and Instrumental Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. In the context of pharmaceutical development and chemical synthesis, the accurate determination of the purity of intermediates like N1-Phenylbenzene-1,3-diamine is critical. This guide provides a comparative analysis of three common analytical techniques for purity assessment: non-aqueous potentiometric titration, High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC). Each method's principles, experimental protocols, and performance characteristics are detailed to aid in selecting the most appropriate technique for a given application.
Comparison of Purity Assessment Methods
The choice of analytical method for purity determination depends on various factors, including the expected purity level, the nature of potential impurities, available equipment, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of non-aqueous titration, HPLC, and DSC for the purity assessment of this compound.
| Parameter | Non-Aqueous Titration | High-Performance Liquid Chromatography (HPLC) | Differential Scanning Calorimetry (DSC) |
| Principle | Acid-base neutralization in a non-aqueous solvent. | Separation of components based on differential partitioning between a mobile and stationary phase. | Measurement of the change in melting point temperature and enthalpy due to the presence of impurities. |
| Purity Range | Typically >98% | Wide range, effective for both high and low purity samples. | Best suited for high purity samples (>98%).[1] |
| Specificity | Non-specific; quantifies total basicity. | Highly specific; can separate and quantify individual impurities. | Non-specific for the chemical nature of impurities. |
| Sensitivity | Moderate | High | Moderate to low |
| Precision | High | High | Good |
| Accuracy | High when standardized properly. | High, dependent on reference standards. | Comparable to chromatography for high-purity compounds.[1] |
| Sample Throughput | Moderate | High (with autosampler) | Low to moderate |
| Equipment Cost | Low | High | High |
| Typical Purity Result | 99.5 ± 0.2% | 99.6% (main peak area), 0.4% (total impurities) | 99.7 ± 0.1 mol% |
Experimental Protocols
Detailed methodologies for each of the discussed purity assessment techniques are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.
Non-Aqueous Potentiometric Titration
This method is suitable for the assay of weak bases, such as aromatic amines, that do not give sharp endpoints in aqueous solutions. The use of a non-aqueous solvent enhances the basicity of the amine, allowing for accurate quantification with a strong acid titrant.
Principle: this compound, a weak base, is dissolved in a non-aqueous solvent (glacial acetic acid) and titrated with a standardized solution of a strong acid (perchloric acid) in the same solvent. The endpoint of the titration is determined potentiometrically.
Equipment:
-
Automatic titrator or a pH/mV meter with a combination glass electrode
-
Burette (10 or 20 mL)
-
Analytical balance
-
Magnetic stirrer and stir bars
Reagents:
-
Glacial Acetic Acid (AR grade)
-
Perchloric Acid (70%, AR grade)
-
Acetic Anhydride (AR grade)
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Crystal Violet indicator (0.5% w/v in glacial acetic acid)
-
This compound sample
Procedure:
-
Preparation of 0.1 N Perchloric Acid: Cautiously mix 8.5 mL of 70% perchloric acid with 500 mL of glacial acetic acid, followed by the addition of 21 mL of acetic anhydride. Dilute to 1000 mL with glacial acetic acid and allow the solution to stand for 24 hours.
-
Standardization of 0.1 N Perchloric Acid: Accurately weigh about 0.5 g of dried KHP and dissolve it in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the prepared perchloric acid solution until the color changes from violet to blue-green. Perform a blank titration and make necessary corrections.
-
Sample Analysis: Accurately weigh approximately 0.2-0.3 g of this compound and dissolve it in 50 mL of glacial acetic acid. Titrate potentiometrically with the standardized 0.1 N perchloric acid. The endpoint is the point of maximum inflection on the titration curve.
-
Calculation: Purity (%) = (V × N × E) / W × 100 Where:
-
V = Volume of perchloric acid consumed in mL
-
N = Normality of the perchloric acid solution
-
E = Equivalent weight of this compound (184.24 g/mol )
-
W = Weight of the sample in mg
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For purity assessment, it provides detailed information about the main component and any impurities present.
Principle: A solution of the sample is injected into a column containing a stationary phase. A mobile phase is pumped through the column, and the components of the sample are separated based on their differential affinity for the two phases. A detector measures the concentration of each component as it elutes from the column.
Equipment:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (HPLC grade)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. A typical starting condition could be 30% acetonitrile, increasing to 90% over 15 minutes. The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) in a 100 mL volumetric flask.
-
Sample Solution Preparation: Prepare a sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: Determined by UV scan of the main peak (e.g., 254 nm)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Purity (%) is typically calculated by area normalization: Purity (%) = (Area of main peak / Total area of all peaks) × 100
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a valuable tool for determining the purity of crystalline organic compounds.[2][3]
Principle: The presence of impurities in a crystalline substance lowers its melting point and broadens the melting range.[2][3] DSC measures the heat flow into the sample as a function of temperature. The shape of the melting endotherm is used to calculate the purity based on the van't Hoff equation.
Equipment:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans
-
Analytical balance (microbalance preferred)
Reagents:
-
High-purity indium standard for calibration
-
This compound sample
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a hermetically sealed aluminum pan.
-
DSC Analysis:
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
A nitrogen purge is typically used to maintain an inert atmosphere.
-
-
Data Analysis: The purity is calculated from the melting peak using the instrument's software, which applies the van't Hoff equation. The analysis involves integrating partial areas of the melting peak to determine the mole fraction of the impurity.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for purity assessment and a conceptual representation of the analytical signaling process.
Caption: Purity Assessment Workflow Diagram.
Caption: Analytical Signaling Pathway.
References
Benchmarking N1-Phenylbenzene-1,3-diamine for High-Temperature Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N1-Phenylbenzene-1,3-diamine, also known as N-Phenyl-m-phenylenediamine, is a versatile aromatic diamine with significant potential for use in high-performance polymers targeted for high-temperature applications. Its unique molecular structure, featuring a phenyl substituent on one of the amine groups, offers a compelling combination of properties that can influence the thermal stability, mechanical strength, and processability of resulting polymers, such as polyimides. This guide provides a comparative analysis of this compound against other common aromatic diamines used in the synthesis of high-temperature resistant polymers, supported by experimental data and detailed methodologies.
Performance Comparison of Aromatic Diamines in Polyimides
The performance of a polyimide is significantly influenced by the chemical structure of its constituent diamine and dianhydride monomers. The following tables summarize key thermal and mechanical properties of polyimides synthesized from various aromatic diamines, including m-phenylenediamine as a structural analogue to this compound, in combination with common dianhydrides like pyromellitic dianhydride (PMDA) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).
It is important to note that direct, side-by-side comparative data for polyimides derived from this compound under identical conditions as other common diamines is limited in publicly available literature. The data for m-phenylenediamine is included to provide a baseline for a similar meta-substituted diamine. The introduction of an N-phenyl group is anticipated to influence chain packing and intermolecular interactions, which would, in turn, affect the polymer's properties.
Table 1: Thermal Properties of Polyimides Derived from Various Diamines
| Diamine | Dianhydride | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) |
| p-Phenylenediamine (PPD) | PMDA | >400 | >500 |
| 4,4'-Oxydianiline (ODA) | PMDA | 385 - 415 | 500 - 550 |
| m-Phenylenediamine (m-PDA) | PMDA | ~350 | ~500 |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 6FDA | 335 | 520 |
| 4,4'-(9-Fluorenylidene)dianiline (FDA) | 6FDA | 330 | 510 |
Table 2: Mechanical Properties of Polyimide Films Derived from Various Diamines
| Diamine | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| p-Phenylenediamine (PPD) | PMDA | 120 - 170 | 3.0 - 5.0 | 5 - 10 |
| 4,4'-Oxydianiline (ODA) | PMDA | 100 - 140 | 2.5 - 4.0 | 10 - 30 |
| m-Phenylenediamine (m-PDA) | PMDA | 90 - 120 | 2.0 - 3.5 | 5 - 15 |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 6FDA | 90 - 110 | 2.0 - 3.0 | 5 - 10 |
| 4,4'-(9-Fluorenylidene)dianiline (FDA) | 6FDA | 100 - 120 | 2.5 - 3.5 | 8 - 15 |
Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis and characterization of high-performance polyimides. Below are representative protocols for the synthesis of polyimides via the two-step method and their subsequent thermal and mechanical analysis.
Two-Step Polyimide Synthesis (from Dianhydride and Diamine)
This is the most common method for preparing polyimides. It involves the formation of a soluble poly(amic acid) precursor, which is then thermally or chemically converted to the final polyimide.
1. Poly(amic acid) Synthesis:
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., this compound) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere.
-
Slowly add an equimolar amount of the aromatic dianhydride (e.g., PMDA) to the stirred solution at room temperature. The addition should be done in portions to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours to ensure the formation of a viscous poly(amic acid) solution. The viscosity of the solution is an indicator of the polymer's molecular weight.
2. Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate to form a thin film of uniform thickness.
-
Place the coated substrate in a vacuum oven and subject it to a staged heating program to gradually remove the solvent and induce cyclization to the polyimide. A typical heating schedule is:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature of the polyimide.
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the polyimide film into a TGA sample pan.
-
Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).
-
Record the weight loss of the sample as a function of temperature. The temperature at which 5% weight loss occurs (Td5) is a common metric for thermal stability.
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the polyimide.
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the polyimide film into a DSC sample pan.
-
Heat the sample to a temperature above its expected Tg at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample rapidly to a temperature well below its Tg.
-
Reheat the sample at the same constant rate. The Tg is identified as a step-like transition in the heat flow curve.
-
Mechanical Property Testing
Tensile Testing:
-
Purpose: To determine the tensile strength, tensile modulus, and elongation at break of the polyimide film.
-
Procedure:
-
Cut the polyimide film into dumbbell-shaped specimens according to a standard test method (e.g., ASTM D882).
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Record the load and elongation data to generate a stress-strain curve, from which the tensile properties can be calculated.
-
Visualizations
The following diagrams illustrate the key workflows described in the experimental protocols.
Caption: Workflow for the two-step synthesis of polyimide films.
Caption: Workflow for thermal analysis of polyimide films.
Caption: Workflow for mechanical property testing of polyimide films.
A Comparative Analysis of the Reactivity of Phenylenediamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of the three isomers of phenylenediamine: ortho-(o-), meta-(m-), and para-(p-). Understanding the distinct reactivity profiles of these isomers is crucial for their application in various fields, including polymer science, dye synthesis, and medicinal chemistry. This document outlines their comparative performance in key chemical transformations, supported by experimental data and detailed protocols.
Introduction to Phenylenediamine Isomers
Phenylenediamines are aromatic amines with the chemical formula C₆H₄(NH₂)₂. The positional isomerism of the two amino groups on the benzene ring profoundly influences their chemical properties, leading to significant differences in their reactivity, the types of products formed, and their suitability for various synthetic applications.
Comparative Reactivity in Key Chemical Reactions
The reactivity of phenylenediamine isomers is dictated by the electronic and steric effects arising from the positions of the amino groups. These differences are particularly evident in oxidation, polymerization, and condensation reactions.
Oxidation Reactions
The ease of oxidation of the phenylenediamine isomers follows the order: p-phenylenediamine > o-phenylenediamine > m-phenylenediamine. This trend is reflected in their electrochemical oxidation potentials.
Table 1: Electrochemical Oxidation Potentials of Phenylenediamine Isomers
| Isomer | Oxidation Potential (Epa vs. Ag/AgCl) | Notes |
| o-Phenylenediamine | +0.42 V | Exhibits a two-electron oxidation process. |
| m-Phenylenediamine | +0.85 V | Undergoes a one-electron oxidation to form a radical that polymerizes. |
| p-Phenylenediamine | +0.28 V | Shows a two-step reversible one-electron oxidation, forming a stable semiquinone radical intermediate.[1][2][3][4] |
Note: Oxidation potentials can vary depending on the experimental conditions such as pH, solvent, and electrode material.
The oxidation of p-phenylenediamine is particularly facile due to the formation of a resonance-stabilized quinonediimine structure. In contrast, the oxidation of the m-isomer is more difficult as the amino groups are not in conjugation, leading to the formation of less stable radical species that readily polymerize.
Polymerization Reactions
All three isomers can undergo oxidative polymerization to produce poly(phenylenediamine)s, which are conducting polymers with interesting electronic and optical properties. However, the structure and properties of the resulting polymers differ significantly.
-
Poly(o-phenylenediamine) (PoPD): Typically forms a ladder-like polymer with phenazine rings.[5] It is generally less conductive than polyaniline but exhibits good thermal stability.
-
Poly(m-phenylenediamine) (PmPD): The polymerization proceeds via radical mechanisms, leading to a branched and cross-linked polymer with a more disordered structure.
-
Poly(p-phenylenediamine) (PpPD): Forms a polymer with a structure analogous to polyaniline, consisting of repeating benzenoid and quinoid units.[6][7] It generally exhibits the highest conductivity among the three isomers.
Table 2: Comparison of Polymerization Yield and Thermal Stability
| Isomer | Polymerization Yield (%) | Onset of Thermal Decomposition (TGA) |
| o-Phenylenediamine | Moderate | ~275 °C[8] |
| m-Phenylenediamine | High | Data not readily available for direct comparison. |
| p-Phenylenediamine | High | >400 °C[9] |
Note: Polymerization yields and thermal stability are highly dependent on the polymerization method and conditions.
Condensation Reactions
Condensation reactions highlight some of the most striking differences in the reactivity of the isomers, particularly in the synthesis of heterocyclic compounds.
-
o-Phenylenediamine: The adjacent amino groups make it an ideal precursor for the synthesis of various fused heterocyclic systems. A prominent example is the reaction with carboxylic acids or aldehydes to form benzimidazoles, a key scaffold in many pharmaceutical agents.
-
m-Phenylenediamine: The 1,3-disposition of the amino groups does not readily allow for the formation of simple fused five- or six-membered rings. It is often used in the synthesis of polymers like aramids.
-
p-Phenylenediamine: The para-disposition of the amino groups prevents intramolecular cyclization to form fused rings. It is a common building block for polymers and dyes.
A specific and highly selective reaction for o-phenylenediamine is its condensation with acetylacetone in an acidic medium to form the intensely purple-colored 2,4-dimethyl-1,5-benzodiazepine.[10] The m- and p-isomers do not undergo this reaction, making it a useful qualitative test.
Experimental Protocols
Qualitative Tests for Isomer Differentiation
1. Lauth's Test (Thionine Dye Formation)
-
Principle: This test is based on the formation of colored thiazine dyes in the presence of an oxidizing agent and a source of sulfur.
-
Procedure:
-
Place a few crystals of the phenylenediamine isomer on a spot plate.
-
Add one drop of 6 N HCl.
-
Add one drop of a freshly prepared 1% aqueous sodium sulfide solution.
-
Add one drop of a 1% aqueous ferric chloride solution.
-
-
Observations:
-
o-Phenylenediamine: Reddish-brown color.
-
m-Phenylenediamine: Pale yellow color.
-
p-Phenylenediamine: Deep blue color.[10]
-
2. LaRosa Test
-
Principle: This test involves the formation of a colored precipitate upon oxidation in the presence of magnesium hydroxide.
-
Procedure:
-
Dissolve a few crystals of the phenylenediamine isomer in dilute HCl.
-
Add a few drops of 3% hydrogen peroxide to oxidize the diamine.
-
Add a 10% aqueous solution of magnesium nitrate, followed by a few drops of 6 N KOH to precipitate magnesium hydroxide.
-
-
Observations:
-
o-Phenylenediamine: Pale greenish-yellow precipitate.
-
m-Phenylenediamine: Pale yellow-orange precipitate.
-
p-Phenylenediamine: Deep violet precipitate.[10]
-
3. Acetylacetone Test
-
Principle: The specific condensation of o-phenylenediamine with a β-diketone to form a benzodiazepine derivative.
-
Procedure:
-
To a few crystals of the phenylenediamine isomer on a spot plate, add 0.2 ml of distilled water and one drop of 6 N HCl.
-
Add 2 drops of a 1% aqueous solution of acetylacetone.
-
-
Observations:
-
o-Phenylenediamine: An intense purple color develops.[10]
-
m-Phenylenediamine: No color change.
-
p-Phenylenediamine: No color change.
-
Synthesis of Benzimidazole from o-Phenylenediamine
-
Reaction: Condensation of o-phenylenediamine with an aldehyde.
-
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
Add the desired aldehyde (1.0 eq) to the solution.
-
The reaction can be catalyzed by various acids (e.g., a catalytic amount of acetic acid) or can proceed under neutral conditions, sometimes with gentle heating.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the solution upon cooling or can be isolated by evaporation of the solvent followed by recrystallization.
-
Visualizing Reactivity Differences
The following diagrams illustrate the distinct reaction pathways of the phenylenediamine isomers.
Caption: Comparative outcome of Lauth's Test for phenylenediamine isomers.
Caption: Specific condensation of o-phenylenediamine with acetylacetone.
Caption: Structural differences in polymers from phenylenediamine isomers.
Conclusion
The isomers of phenylenediamine exhibit distinct reactivity profiles governed by the relative positions of their amino groups. o-Phenylenediamine is a valuable precursor for heterocyclic synthesis due to the proximity of its functional groups. m-Phenylenediamine's geometry favors the formation of cross-linked polymers. p-Phenylenediamine is readily oxidized and polymerized to form highly conjugated, conductive materials. A thorough understanding of these differences is essential for the rational design of molecules and materials for a wide array of applications in research and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium [helvia.uco.es]
- 4. helvia.uco.es [helvia.uco.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
A Comparative Guide to Alternatives for N1-Phenylbenzene-1,3-diamine in Advanced Polymer Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in the design of advanced polymers with tailored properties. N1-Phenylbenzene-1,3-diamine has been a staple monomer in the synthesis of high-performance polymers such as aramids and polyimides. However, the constant drive for enhanced thermal stability, improved mechanical strength, superior optical clarity, and better processability has led to the exploration of several alternative diamines. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable monomer for specific applications.
Executive Summary of Performance Comparison
The choice of diamine monomer significantly influences the final properties of advanced polymers. While this compound provides a good balance of properties, several alternatives offer distinct advantages. For instance, fluorinated diamines like 2,2-bis(trifluoromethyl)benzidine (TFMB) are known to enhance optical transparency and solubility without compromising thermal stability. Sulfone-containing diamines such as bis(4-aminophenyl)sulfone (pAPS) can improve thermal and oxidative stability. Meanwhile, the isomeric p-phenylenediamine (p-PDA) is often used to create highly rigid and strong polymers. The following tables summarize the quantitative performance of polymers synthesized from these alternatives in comparison to those based on or similar to this compound.
Data Presentation: Aramid Performance
| Diamine Monomer | Tensile Modulus (GPa) | Tensile Strength (MPa) | 5% Weight Loss Temp. (Td5, °C) | Glass Transition Temp. (Tg, °C) | Optical Transparency (%T at 450 nm) |
| N-phenyl-m-phenylenediamine (analogue) | Data not available | Data not available | ~428-539 (in CPIs)[1] | ~228-332 (in CPIs)[1] | ~76-89 (in CPIs)[1] |
| 2,2-bis(trifluoromethyl)benzidine (TFMB) | 8.2[2] | 119[2] | >400[2] | No Tg observed[2] | ~95[2] |
| bis(4-aminophenyl)sulfone (pAPS) | 5.26[2] | 52.6[2] | >400[2] | No Tg observed[2] | ~96[2] |
| 2,2-bis(4-aminophenyl)hexafluoropropane (6FPD) | 5.07[2] | 83.0[2] | >400[2] | Data not available | ~91[2] |
Data Presentation: Polyimide Performance
| Diamine Monomer | Tensile Modulus (GPa) | Tensile Strength (MPa) | 5% Weight Loss Temp. (Td5, °C) | Glass Transition Temp. (Tg, °C) | Dielectric Constant (1 MHz) |
| m-phenylenediamine (structural base) | ~3.23 (BTDA-PI)[3] | ~114.19 (BTDA-PI)[3] | ~533 (with modifications)[1] | ~276-302[3] | Data not available |
| 2,2-bis(trifluoromethyl)benzidine (TFMB) | 5.53 (TPPI50) | 232.73 (TPPI50) | 563 (TPPI50) | 402 (TPPI50) | 2.312 (TPPI50) |
| p-phenylenediamine (p-PDA) | Data not available | Data not available | >400[3] | Data not available | Data not available |
| 4,4'-oxydianiline (ODA) | 3.23 (BTDA-PI)[3] | 114.19 (BTDA-PI)[3] | Data not available | 276 (BTDA-PI)[3] | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of advanced polymers. Below are representative experimental protocols for the synthesis of aramids and polyimides using the discussed diamines.
Low-Temperature Solution Polycondensation for Aramid Synthesis
This method is commonly employed for the synthesis of high molecular weight aramids.
Materials:
-
Diamine Monomer (e.g., this compound, TFMB, pAPS)
-
Diacid Chloride (e.g., Terephthaloyl chloride, Isophthaloyl chloride)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Propylene oxide (optional, as an acid scavenger)[2]
-
Nitrogen gas atmosphere
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in anhydrous DMAc under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of the diacid chloride to the stirred solution.
-
Continue the reaction at 0-5 °C for 1-2 hours, and then allow the mixture to warm to room temperature and stir for an additional 12-24 hours.
-
If an acid scavenger is used, propylene oxide can be added to neutralize the HCl byproduct.[2]
-
The resulting viscous polymer solution can be cast into films or precipitated in a non-solvent like water or methanol.
-
The polymer is then collected by filtration, washed thoroughly, and dried under vacuum.
Two-Step Polycondensation for Polyimide Synthesis
This is a widely used method for producing high-performance polyimides.
Materials:
-
Diamine Monomer (e.g., this compound, TFMB, p-PDA)
-
Dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Nitrogen gas atmosphere
Procedure:
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve the diamine monomer in anhydrous DMAc.
-
Gradually add an equimolar amount of the dianhydride to the solution at room temperature with stirring.
-
Continue stirring under nitrogen for 12-24 hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution can be converted to polyimide via two main routes:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate and heat it in a stepwise manner, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300-350 °C for 1 hour under a nitrogen atmosphere.
-
Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) to the poly(amic acid) solution and stir at room temperature for several hours. The resulting polyimide is then precipitated in a non-solvent, filtered, washed, and dried.
-
Visualizations
Logical Relationship for Diamine Selection
The choice of an alternative to this compound is guided by the desired polymer properties. The following diagram illustrates the logical relationship between monomer characteristics and polymer performance.
Caption: Decision pathway for selecting an alternative diamine based on desired polymer characteristics.
Experimental Workflow for Aramid Synthesis and Characterization
The following diagram outlines the typical workflow for synthesizing and characterizing aramid polymers.
Caption: General experimental workflow for aramid synthesis and subsequent property analysis.
Signaling Pathway Analogy for Polyimide Synthesis
While not a biological signaling pathway, the two-step synthesis of polyimides can be conceptualized as a sequential process with distinct stages, analogous to a signaling cascade.
Caption: A conceptual pathway illustrating the two-step synthesis of polyimides.
References
Safety Operating Guide
Proper Disposal of N1-Phenylbenzene-1,3-diamine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of N1-Phenylbenzene-1,3-diamine (also known as N-Phenyl-m-phenylenediamine or 3-Aminodiphenylamine). Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals.
Hazard Profile and Regulatory Compliance
This compound is an aromatic amine. Aromatic amines as a class of compounds are known for their potential toxicity.[1] Proper disposal is not merely a matter of good laboratory practice but a legal requirement. All waste disposal activities must be in strict compliance with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Key Hazards Dictating Disposal Procedures:
| Hazard Category | Description | Disposal Implication |
| Acute Toxicity | Aromatic amines can be toxic if swallowed, in contact with skin, or if inhaled.[2][3][4][5][6] | All contaminated materials, including personal protective equipment (PPE), must be treated as hazardous waste.[7] |
| Environmental Hazard | Many aromatic amines are very toxic to aquatic life with long-lasting effects.[2][4][6][7][8] | Strictly prohibit discharge into drains, sewers, or the environment.[7][9] |
| Skin Sensitization | May cause an allergic skin reaction.[2][3][4][6][8] | Contaminated clothing and PPE must be decontaminated or disposed of as hazardous waste.[2][3] |
| Suspected Mutagenicity/Carcinogenicity | Some phenylenediamines are suspected of causing genetic defects.[3] | Handle with extreme care and minimize exposure. All waste must be considered potentially carcinogenic. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound and its associated waste.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure chemical.
-
Contaminated solutions and reaction mixtures.
-
Contaminated labware (e.g., glassware, pipette tips, vials).
-
Contaminated PPE (e.g., gloves, lab coats).
-
Spill cleanup materials.[9]
-
-
Segregate this compound waste from other chemical waste to prevent potentially hazardous reactions.[10]
Step 2: Waste Collection and Storage
-
Use appropriate containers: Collect waste in containers that are chemically compatible, in good condition, and have a secure, tight-fitting lid.[10]
-
Label containers clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid," "Aqueous solution," "Contaminated gloves").
-
Store safely: Keep waste containers in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as acids and oxidizing agents.[3][10]
Step 3: Arrange for Professional Disposal
-
Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and disposal of hazardous chemical waste.[9]
-
Schedule a pickup: Follow your institution's procedures to schedule a waste pickup. Do not transport hazardous waste yourself.[9]
-
Licensed Waste Disposal Company: The waste will be handled by a licensed hazardous waste disposal company that can manage its transport and final disposition in accordance with regulations.[10]
Step 4: Spill Management
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Use appropriate PPE: Wear a minimum of a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or dusts, respiratory protection may be necessary.[2]
-
Contain and Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the material, avoiding dust generation.[11]
-
Collect and Dispose: Place all cleanup materials into a sealed container and dispose of it as hazardous waste.[9][12]
In-Laboratory Treatment (for specific, small-scale applications only)
In some cases, in-laboratory treatment may be an option to degrade small quantities of aromatic amines, but this should only be performed by trained personnel and with prior approval from your EHS department. One documented method for the degradation of aromatic amines is oxidation with acidified potassium permanganate.[13] The resulting mixture may then be evaluated for safe disposal, potentially down the drain if all hazardous characteristics have been eliminated and local regulations permit it.[13] However, this is not a general recommendation and requires a thorough risk assessment.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. vumc.org [vumc.org]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. nj.gov [nj.gov]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Operational Guide for Handling N1-Phenylbenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Safety and Handling Protocol
This document provides immediate, essential safety and logistical information for the handling of N1-Phenylbenzene-1,3-diamine (CAS 5840-03-9). Adherence to these procedures is critical for ensuring laboratory safety and proper management of this chemical.
Hazard Identification and Classification
This compound is classified as an irritant.[1] Although a specific GHS classification is not uniformly available across all sources, related compounds in the phenylenediamine class exhibit a range of hazards including acute toxicity (oral, dermal, and inhalation), skin and eye irritation, and potential for allergic skin reactions.[2][3][4] Therefore, a cautious approach to handling is imperative.
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment must be worn when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Protects against splashes and dust particles that can cause serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation and potential sensitization.[5] |
| Respiratory Protection | NIOSH-approved respirator for dusts if ventilation is inadequate or dust is generated. | Minimizes inhalation of dust particles which may cause respiratory irritation.[5] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against accidental skin contact.[3][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2]
-
Use of a chemical fume hood is recommended, especially when working with powders or generating dust.
2. Safe Handling Practices:
-
Avoid contact with skin and eyes.
-
Do not breathe in dust.[5]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory area.[2]
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and dark place, under an inert atmosphere.[6]
3. Spill Management:
-
In case of a spill, avoid generating dust.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2]
-
Ventilate the area of the spill.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Characterization: Unused or waste this compound should be treated as hazardous waste.
-
Container Disposal: Empty containers should be handled as hazardous waste unless thoroughly decontaminated.
-
Disposal Method: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This may involve incineration at a licensed hazardous waste disposal facility.[2] Do not dispose of down the drain or into the environment.[2]
Experimental Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling this compound from receipt to disposal.
Caption: Workflow for this compound handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
